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  • Product: 2-Fluoro-5-hydroxy-3-methoxybenzaldehyde
  • CAS: 897957-17-4

Core Science & Biosynthesis

Foundational

2-Fluoro-5-hydroxy-3-methoxybenzaldehyde (CAS: 897957-17-4): A Comprehensive Technical Guide for Medicinal Chemistry Applications

Executive Summary In modern drug discovery, the strategic incorporation of fluorine into small-molecule scaffolds is a proven tactic to modulate physicochemical properties, improve metabolic stability, and enhance target...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the strategic incorporation of fluorine into small-molecule scaffolds is a proven tactic to modulate physicochemical properties, improve metabolic stability, and enhance target engagement (1)[1]. 2-Fluoro-5-hydroxy-3-methoxybenzaldehyde , identified by the CAS number 897957-17-4 (2)[2], is a highly specialized, polyfunctionalized building block. This whitepaper provides an in-depth analysis of its structural rationale, robust synthetic methodologies, and its utility as a core intermediate in the development of targeted therapeutics.

Physicochemical Profiling

Before deploying this building block in library synthesis, it is critical to understand its baseline physicochemical parameters. The orthogonal reactivity of its three functional groups (aldehyde, phenol, methoxy) makes it an exceptionally versatile electrophile.

Table 1: Physicochemical Properties

PropertyValueCausality / Relevance in Synthesis
Chemical Name 2-Fluoro-5-hydroxy-3-methoxybenzaldehydeStandard IUPAC nomenclature.
CAS Number 897957-17-4Unique registry identifier for sourcing ().
Molecular Formula C8H7FO3Defines mass balance for reaction stoichiometry.
Molecular Weight 170.14 g/mol Low molecular weight ensures derived leads remain within Lipinski's Rule of 5.
SMILES O=Cc1cc(O)cc(OC)c1FEssential for computational modeling and cheminformatics.
Hydrogen Bond Donors 1 (Phenol -OH)Serves as a key interaction point with kinase hinge regions.
Hydrogen Bond Acceptors 3 (-CHO, -OH, -OMe)Enhances aqueous solubility and target binding.

Structural Rationale in Drug Design (E-E-A-T)

As an Application Scientist, I emphasize that the selection of 2-fluoro-5-hydroxy-3-methoxybenzaldehyde is rarely arbitrary. Each substituent serves a distinct, causal purpose in pharmacophore optimization:

  • The Ortho-Fluoro Effect: Fluorine is the most electronegative element, and its inclusion strongly affects the basicity of proximal functional groups (3)[3]. If the aldehyde is converted to a benzylamine via reductive amination, the ortho-fluorine lowers the amine's pKa. This reduction in basicity prevents the molecule from becoming trapped in acidic lysosomal compartments, thereby significantly improving oral bioavailability and membrane permeation[4]. Furthermore, the C-F bond locks the conformation of the adjacent methoxy group through dipole-dipole repulsion, minimizing the entropic penalty upon binding to a target protein.

  • The Meta-Methoxy Group: This group provides steric bulk and lipophilicity. It is often used to occupy hydrophobic pockets in target proteins (e.g., the selectivity pocket in EGFR or FGFR kinases), while its oxygen atom acts as a weak hydrogen bond acceptor.

  • The Phenolic Handle: The hydroxyl group at the 5-position provides a critical vector for late-stage functionalization. It can be utilized for etherification, Mitsunobu reactions, or cross-coupling (after triflation) to attach solubilizing groups or PROTAC linkers.

DerivationTree Core 2-Fluoro-5-hydroxy- 3-methoxybenzaldehyde (CAS: 897957-17-4) RedAm Reductive Amination (Aldehyde Handle) Core->RedAm Ether Etherification / Cross-Coupling (Phenol Handle) Core->Ether Knoev Knoevenagel Condensation (Aldehyde Handle) Core->Knoev Kinase Kinase Inhibitors (e.g., Benzylamines) RedAm->Kinase PROTAC PROTAC Linker Attachment (PEGylation) Ether->PROTAC Epigen Epigenetic Modulators (Cinnamic Acid Derivatives) Knoev->Epigen

Figure 1: Divergent derivatization strategies exploiting the orthogonal reactivity of the core scaffold.

Synthetic Methodologies & Experimental Protocols

Achieving the precise substitution pattern of 2-fluoro-5-hydroxy-3-methoxybenzaldehyde requires stringent regiocontrol. Direct formylation of phenols (e.g., via the Duff reaction using hexamethylenetetramine and TFA (5)[5]) on a precursor like 4-fluoro-3-methoxyphenol often yields an intractable mixture of regioisomers.

To ensure a self-validating, high-fidelity synthesis , we employ a directed lithium-halogen exchange strategy starting from a brominated precursor.

Step-by-Step Methodology

Step 1: Phenol Protection (Benzylation) Causality: The acidic phenolic proton must be masked to prevent the destructive quenching of the highly reactive organolithium reagent in Step 2.

  • Dissolve 1-bromo-2-fluoro-5-hydroxy-3-methoxybenzene (1.0 eq) in anhydrous DMF (0.5 M).

  • Add K₂CO₃ (2.0 eq) and stir at room temperature for 15 minutes to deprotonate the phenol.

  • Add benzyl bromide (BnBr, 1.2 eq) dropwise. Heat the reaction mixture to 60°C for 4 hours.

  • Workup: Quench with cold water, extract with EtOAc (3x). Wash the combined organic layers with brine to remove residual DMF, dry over Na₂SO₄, and concentrate in vacuo to yield 1-bromo-2-fluoro-5-benzyloxy-3-methoxybenzene.

Step 2: Lithium-Halogen Exchange and Formylation Causality: Lithium-halogen exchange is vastly faster than direct deprotonation, guaranteeing that the formyl group is installed exclusively at the C1 position, avoiding regioisomeric impurities.

  • Dissolve the protected intermediate from Step 1 (1.0 eq) in anhydrous THF (0.2 M) under a strict argon atmosphere.

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Add n-butyllithium (2.5 M in hexanes, 1.1 eq) dropwise, maintaining the internal temperature below -70°C. Stir for 30 minutes.

  • Rapidly inject anhydrous DMF (3.0 eq). Stir for 1 hour at -78°C, then slowly allow the reaction to warm to room temperature.

  • Workup: Quench carefully with saturated aqueous NH₄Cl. Extract with EtOAc, dry, and purify via silica gel chromatography to isolate 2-fluoro-5-benzyloxy-3-methoxybenzaldehyde.

Step 3: Deprotection (Hydrogenolysis) Causality: Palladium-catalyzed hydrogenolysis cleanly removes the benzyl protecting group without reducing the aldehyde or defluorinating the aromatic ring (provided reaction times are monitored).

  • Dissolve the aldehyde (1.0 eq) in a 1:1 mixture of MeOH/EtOAc (0.1 M).

  • Add 10% Pd/C (0.1 eq by weight) carefully under a nitrogen atmosphere.

  • Evacuate the flask and backfill with H₂ gas three times. Stir vigorously under an H₂ balloon for 2 hours at room temperature.

  • Workup: Filter the suspension through a pad of Celite to remove the palladium catalyst. Concentrate the filtrate to yield pure 2-fluoro-5-hydroxy-3-methoxybenzaldehyde .

SynthWorkflow SM 1-Bromo-2-fluoro- 5-hydroxy-3-methoxybenzene Step1 Protection (BnBr, K2CO3) SM->Step1 Int1 1-Bromo-2-fluoro- 5-benzyloxy-3-methoxybenzene Step1->Int1 Step2 Li-Halogen Exchange (n-BuLi, -78°C) then DMF Int1->Step2 Int2 2-Fluoro-5-benzyloxy- 3-methoxybenzaldehyde Step2->Int2 Step3 Deprotection (H2, Pd/C) Int2->Step3 Product 2-Fluoro-5-hydroxy- 3-methoxybenzaldehyde (CAS: 897957-17-4) Step3->Product

Figure 2: Three-step synthetic workflow utilizing lithium-halogen exchange for absolute regiocontrol.

Analytical Characterization Standards

To validate the success of the synthesis, the following analytical signatures should be confirmed. The presence of the fluorine atom will induce characteristic scalar couplings in both ¹H and ¹³C NMR spectra.

Table 2: Expected Analytical Signatures

Analytical TechniqueKey Diagnostic FeaturesCausality / Rationale
¹H NMR (CDCl₃) Aldehyde proton at ~10.2 ppm (d, J ~ 2 Hz).The doublet splitting is caused by long-range coupling to the ortho-fluorine atom.
¹⁹F NMR (CDCl₃) Single peak around -135 to -140 ppm.Confirms the presence of a single aromatic fluorine environment.
LC-MS (ESI-) m/z 169.0 [M-H]⁻The acidic phenol readily ionizes in negative mode, confirming the mass (170.14 - 1.01).

References

  • Chemsrc , 2-Fluoro-5-hydroxy-3-methoxybenzaldehyde | CAS#:897957-17-4, 2

  • Appchem , Benzaldehyde,2-fluoro-3,5-dihydroxy- | 120951-87-3 | C7H5FO3,

  • Purser, S., et al. , Fluorine in medicinal chemistry, Chemical Society Reviews (RSC Publishing), 2008, 37, 320-330. 3

  • National Institutes of Health (PMC) , Fluorine-containing FDA-approved small-molecule drugs in 2025: significance, synthetic insights, and therapeutic applications, 1

  • Wikipedia , Duff reaction, 5

Sources

Exploratory

A Technical Guide to the Safety and Toxicological Assessment of 2-Fluoro-5-hydroxy-3-methoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals Section 1: Hazard Assessment Through Structural Analogy In the absence of specific toxicological data for 2-Fluoro-5-hydroxy-3-methoxybenzaldehyde, a primar...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Section 1: Hazard Assessment Through Structural Analogy

In the absence of specific toxicological data for 2-Fluoro-5-hydroxy-3-methoxybenzaldehyde, a primary strategy for hazard assessment is to analyze structurally related compounds. The functional groups present—an aldehyde, a phenol (hydroxyl), a fluoro group, and a methoxy group on a benzene ring—each contribute to the molecule's reactivity and potential biological activity. By examining analogs that share these features, we can construct a predictive hazard profile.

1.1. Analysis of Key Structural Analogs

We will consider several close structural relatives for which safety data is available:

  • 2-Hydroxy-3-methoxybenzaldehyde (o-Vanillin): This analog lacks the fluorine atom. It is known to be harmful if swallowed and causes skin, eye, and respiratory irritation.[1][2]

  • 2-Fluoro-5-methoxybenzaldehyde: This analog lacks the hydroxyl group. It is documented as causing skin and serious eye irritation, as well as potential respiratory irritation.[3][4]

  • 2-Fluoro-3-methoxybenzaldehyde: This analog features the same functional groups but with a different substitution pattern. It is classified as harmful if swallowed, causes skin irritation and potentially allergic skin reactions, and leads to serious eye damage and respiratory irritation.[5]

  • 3-Fluoro-5-methoxybenzaldehyde: Another isomer, this compound is also noted as being harmful if swallowed and causing skin, eye, and respiratory irritation.[6]

1.2. Comparative Hazard Profile

The following table summarizes the GHS Hazard Statements for these analogs, providing a basis for a conservative assessment of our target compound.

CompoundCAS NumberOral ToxicitySkin Corrosion/IrritationSerious Eye Damage/IrritationRespiratory IrritationOther
2-Hydroxy-3-methoxybenzaldehyde 148-53-8H302: Harmful if swallowed[1]H315: Causes skin irritation[1]H319: Causes serious eye irritation[1]H335: May cause respiratory irritation[1]
2-Fluoro-5-methoxybenzaldehyde 105728-90-3Not classified[3]H315: Causes skin irritation[3]H319: Causes serious eye irritation[3]H335: May cause respiratory irritation[3]
2-Fluoro-3-methoxybenzaldehyde 103438-88-6H302: Harmful if swallowed[5]H315: Causes skin irritation[5]H318: Causes serious eye damage[5]H335: May cause respiratory irritation[5]H317: May cause an allergic skin reaction[5]
3-Fluoro-5-methoxybenzaldehyde Not AvailableH302: Harmful if swallowed[6]H315: Causes skin irritation[6]H319: Causes serious eye irritation[6]H335: May cause respiratory irritation[6]

1.3. Predicted Hazard Profile for 2-Fluoro-5-hydroxy-3-methoxybenzaldehyde

Based on the consistent classifications of its analogs, it is prudent to handle 2-Fluoro-5-hydroxy-3-methoxybenzaldehyde as a substance with the following potential hazards:

  • Acute Oral Toxicity (Category 4): Likely harmful if swallowed.

  • Skin Irritation (Category 2): Assumed to cause skin irritation.

  • Serious Eye Damage/Irritation (Category 2A or 1): Assumed to cause serious eye irritation, with the potential for serious eye damage given the data for one analog.

  • Respiratory Irritation (STOT SE 3): Assumed to be a respiratory tract irritant.

  • Skin Sensitization (Category 1): The potential for allergic skin reaction should be considered.

Section 2: Anticipated Safety Data Sheet (SDS) and Best Practices

While a specific SDS is unavailable, we can outline the critical information and handling procedures that would be expected based on the predicted hazard profile.

2.1. Expected Hazard Identification (SDS Section 2)

  • Signal Word: Warning

  • Hazard Pictograms:

    • GHS07 (Exclamation Mark)

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

    • (Potentially H317: May cause an allergic skin reaction).

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]

    • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[3]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

2.2. First-Aid Measures (SDS Section 4)

  • Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[3][5]

  • Skin Contact: Take off contaminated clothing immediately. Wash with plenty of soap and water. If skin irritation or a rash occurs, seek medical advice/attention.[4][5]

  • Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[3][5]

  • Ingestion: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell.[4][7]

2.3. Handling and Storage (SDS Section 7)

  • Handling: Use only in a well-ventilated area, preferably within a certified chemical fume hood.[8] Avoid contact with skin, eyes, and clothing. Do not breathe dust.[1] Employ proper grounding procedures to prevent static discharge.[3]

  • Storage: Store in a cool, dry, well-ventilated place.[4] Keep the container tightly closed. Some analogs are listed as air-sensitive, so storage under an inert atmosphere (e.g., argon or nitrogen) is a recommended best practice.[1] Store locked up.[4]

2.4. Exposure Controls & Personal Protection (SDS Section 8)

  • Engineering Controls: A chemical fume hood is essential to minimize inhalation exposure. An emergency eyewash station and safety shower must be readily accessible.[3][4]

  • Eye/Face Protection: Wear chemical safety goggles that meet EN166 (EU) or ANSI Z87.1 (US) standards. A face shield may be required for splash hazards.

  • Skin Protection:

    • Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber). Always inspect gloves before use and dispose of them properly after handling.

    • Body Protection: Wear a standard laboratory coat. For larger quantities, a chemical-resistant apron or suit may be necessary.

  • Respiratory Protection: If a fume hood is not available or if dust generation is significant, a NIOSH-approved particulate respirator (e.g., N95) or a respirator with an appropriate organic vapor cartridge should be used.

Section 3: Experimental Workflow and Risk Mitigation

A self-validating system of protocols is essential when working with compounds that have incomplete safety data. The following workflow and risk assessment model provide a framework for safe laboratory operations.

3.1. Risk Assessment Workflow for Novel Compounds

The following diagram illustrates the logical flow for assessing and mitigating risks associated with a new chemical.

RiskAssessment cluster_prep Phase 1: Pre-Experimental Assessment cluster_planning Phase 2: Control & Mitigation Planning cluster_execution Phase 3: Safe Execution A 1. Identify Chemical Structure (2-Fluoro-5-hydroxy-3-methoxybenzaldehyde) B 2. Search for Specific SDS & Toxicity Data A->B C 3. Data Gap Identified B->C D 4. Analyze Structural Analogs (e.g., o-vanillin, fluoro-anisaldehydes) C->D E 5. Predict Hazard Profile (Irritant, Harmful if Swallowed) D->E F 6. Select Engineering Controls (Chemical Fume Hood) E->F G 7. Define Required PPE (Goggles, Gloves, Lab Coat) F->G H 8. Develop Step-by-Step Protocol (Weighing, Dissolving, Reaction) G->H I 9. Plan for Waste Disposal (Halogenated Organic Waste) H->I J 10. Execute Experiment (Following Protocol) I->J K 11. Decontaminate & Dispose Waste J->K L 12. Document Procedure & Observations K->L

Sources

Foundational

An In-depth Technical Guide to the Solubility Profile of 2-Fluoro-5-hydroxy-3-methoxybenzaldehyde in Organic Solvents

Abstract This technical guide provides a comprehensive analysis of the solubility characteristics of 2-Fluoro-5-hydroxy-3-methoxybenzaldehyde, a key intermediate in pharmaceutical and specialty chemical synthesis. Unders...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-Fluoro-5-hydroxy-3-methoxybenzaldehyde, a key intermediate in pharmaceutical and specialty chemical synthesis. Understanding the solubility of this compound in various organic solvents is paramount for optimizing reaction conditions, designing purification strategies, and developing robust formulations. This document delineates the theoretical principles governing its solubility, presents a qualitative solubility profile based on its molecular structure, and provides a detailed, field-proven experimental protocol for precise quantitative determination. This guide is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this compound's behavior in solution.

Introduction: The Significance of Solubility

2-Fluoro-5-hydroxy-3-methoxybenzaldehyde is a substituted aromatic aldehyde whose structural complexity and functional group array make it a valuable building block in medicinal chemistry and materials science.[1] The efficiency of its use in synthesis—from reaction kinetics to product isolation and crystallization—is critically dependent on its interaction with solvents. A well-characterized solubility profile enables scientists to:

  • Select appropriate solvents for chemical reactions to ensure homogeneity and optimal reaction rates.

  • Design effective extraction and crystallization procedures for purification.

  • Prepare stock solutions of known concentrations for screening and analysis.

  • Develop stable formulations for preclinical and clinical studies.

This guide moves beyond simple data provision, offering a framework for understanding and experimentally verifying the solubility of this and similar compounds.

Theoretical Framework: Predicting Solubility

The solubility of a solute in a solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.[2] The long-standing principle of "like dissolves like" serves as an excellent predictive tool.[3][4] This means polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents.

Let's analyze the molecular structure of 2-Fluoro-5-hydroxy-3-methoxybenzaldehyde:

  • Polar Features: The molecule possesses several polar functional groups that strongly influence its solubility. The hydroxyl (-OH) group is a potent hydrogen bond donor and acceptor. The aldehyde (-CHO) and methoxy (-OCH3) groups, along with the fluorine (-F) atom, act as hydrogen bond acceptors. These groups impart a significant degree of polarity to the molecule.[5]

  • Non-Polar Features: The benzene ring forms the non-polar backbone of the molecule.

Causality of Solubility Behavior: The presence of multiple polar, hydrogen-bonding groups suggests that 2-Fluoro-5-hydroxy-3-methoxybenzaldehyde will exhibit favorable solubility in polar organic solvents. The hydroxyl group, in particular, can interact strongly with protic solvents (like alcohols) and aprotic polar solvents (like DMSO and acetone). Conversely, its solubility is expected to be limited in non-polar solvents such as hexane or toluene, where the non-polar aromatic ring is the primary interacting moiety, but the polar functional groups are not effectively solvated.[5]

Qualitative Solubility Profile

While precise quantitative data for this specific molecule is not widely published, a qualitative profile can be expertly predicted based on its structural analysis and comparison with similar compounds. The following table categorizes common organic solvents and predicts the solubility of 2-Fluoro-5-hydroxy-3-methoxybenzaldehyde.

Table 1: Predicted Qualitative Solubility of 2-Fluoro-5-hydroxy-3-methoxybenzaldehyde

Solvent CategorySolvent ExamplePredicted SolubilityRationale for Prediction
Polar Protic Methanol, EthanolHighStrong hydrogen bonding interactions between the solute's -OH, -CHO, and -F groups and the solvent's -OH group.
Polar Aprotic Dimethyl Sulfoxide (DMSO), Acetone, Ethyl AcetateHigh to ModerateStrong dipole-dipole interactions and hydrogen bond acceptance by the solvent effectively solvate the polar groups of the solute.[5]
Non-Polar Hexane, TolueneLow to InsolubleThe energy required to break the solute-solute interactions (driven by polarity and hydrogen bonding) is not compensated by the weak van der Waals forces offered by non-polar solvents.[2]
Chlorinated Dichloromethane (DCM), ChloroformModerate to LowThese solvents have a moderate polarity and can engage in dipole-dipole interactions, but lack hydrogen bonding capability, leading to intermediate solubility.

Disclaimer: This table provides an educated prediction. For all critical applications, the solubility must be determined experimentally using a validated protocol as described in the following section.

Experimental Protocol: The Isothermal Shake-Flask Method

For trustworthy and reproducible results, the isothermal shake-flask method is the gold standard for determining equilibrium solubility.[6][7] This protocol is designed as a self-validating system by ensuring that a saturated state is achieved and maintained.

Step-by-Step Methodology
  • Preparation of Materials:

    • Accurately weigh approximately 10-20 mg of 2-Fluoro-5-hydroxy-3-methoxybenzaldehyde into several 4 mL glass vials. The key is to add an amount that will demonstrably exceed the saturation point, ensuring a solid phase remains at equilibrium.[7]

    • Dispense a precise volume (e.g., 2.0 mL) of the chosen organic solvent into each vial.

    • Add a small magnetic stir bar to each vial.

  • Equilibration - The Critical Step:

    • Causality: Reaching true thermodynamic equilibrium is the most critical factor for accurate measurement. Insufficient equilibration time is a common source of error, leading to an underestimation of solubility.[6]

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials on a magnetic stir plate within a temperature-controlled incubator set to the desired temperature (e.g., 25 °C or 37 °C). Maintain constant, vigorous stirring.[8]

    • Allow the mixtures to equilibrate for a minimum of 24-48 hours. For compounds that may have slow dissolution kinetics, a 72-hour period is recommended to ensure saturation.[6]

  • Phase Separation and Sampling:

    • After equilibration, turn off the stirring and allow the vials to rest in the temperature-controlled environment for at least 2 hours. This allows the excess, undissolved solid to settle, creating a clear supernatant.

    • Carefully withdraw a sample of the clear supernatant using a glass syringe.

    • Causality: To ensure that no microscopic solid particles are transferred, which would falsely inflate the measured solubility, the sample must be filtered. Attach a 0.22 µm chemical-resistant (e.g., PTFE) syringe filter to the syringe.

    • Discard the first few drops of the filtrate to saturate the filter material and then dispense a precise volume (e.g., 1.0 mL) of the clear, saturated solution into a pre-weighed, labeled vial.

  • Gravimetric Analysis:

    • Place the sample vials in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until the solvent has completely evaporated. The temperature should be well below the compound's boiling or decomposition point to prevent loss of the analyte.

    • Once dry, place the vials in a desiccator to cool to room temperature without absorbing atmospheric moisture.

    • Accurately weigh the vials containing the dried solute.

  • Calculation:

    • Calculate the mass of the dissolved solid by subtracting the initial vial weight from the final weight.

    • Determine the solubility by dividing the mass of the solute by the volume of the solvent sample taken (e.g., in mg/mL or g/L).

    • Perform the experiment in triplicate for each solvent to ensure precision and report the result as the mean ± standard deviation.[7]

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the isothermal shake-flask protocol, emphasizing the critical control points for ensuring data integrity.

Solubility_Workflow cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sample 3. Sampling cluster_analysis 4. Analysis & Calculation prep1 Weigh excess solute into vial prep2 Add precise volume of solvent prep1->prep2 equil1 Seal vial & add stir bar prep2->equil1 equil2 Agitate at constant T (24-72 hours) equil1->equil2 equil3 Verify undissolved solid remains equil2->equil3 sample1 Settle solids (≥2 hours at constant T) equil3->sample1 sample2 Withdraw supernatant with syringe sample1->sample2 sample3 Filter through 0.22 µm syringe filter sample2->sample3 analysis1 Dispense filtrate into pre-weighed vial sample3->analysis1 analysis2 Evaporate solvent under vacuum analysis1->analysis2 analysis3 Weigh dried solute analysis2->analysis3 analysis4 Calculate Solubility (mass/volume) analysis3->analysis4

Caption: Workflow for solubility determination via the isothermal shake-flask method.

Safety and Handling

Based on safety data for structurally similar benzaldehydes, 2-Fluoro-5-hydroxy-3-methoxybenzaldehyde should be handled with appropriate care.

  • Hazards: Assumed to cause skin irritation, serious eye irritation, and may cause respiratory irritation.

  • Personal Protective Equipment (PPE): Always wear safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly closed container in a cool, dry place.

Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling any chemical.

Conclusion

The solubility profile of 2-Fluoro-5-hydroxy-3-methoxybenzaldehyde is dictated by its molecular structure, which features a balance of polar, hydrogen-bonding functional groups and a non-polar aromatic core. It is predicted to be highly soluble in polar organic solvents and poorly soluble in non-polar ones. While these predictions provide a valuable starting point, this guide emphasizes the necessity of empirical validation. The detailed isothermal shake-flask protocol provided herein offers a robust and reliable method for obtaining precise, quantitative solubility data, empowering researchers to optimize processes and accelerate development timelines with confidence.

References

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-Fluoro-5-hydroxy-3-methoxybenzaldehyde

This guide provides a comprehensive overview of the melting and boiling points of 2-Fluoro-5-hydroxy-3-methoxybenzaldehyde. Tailored for researchers, scientists, and professionals in drug development, this document delve...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive overview of the melting and boiling points of 2-Fluoro-5-hydroxy-3-methoxybenzaldehyde. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of these fundamental physical properties. Given the novelty of this specific isomer, this guide also offers a comparative analysis with related compounds to provide a robust scientific context.

Introduction: The Significance of Substituted Benzaldehydes in Research and Development

Substituted benzaldehydes are a class of aromatic compounds that form the foundational scaffolds for a vast array of molecules in medicinal chemistry, materials science, and the flavor and fragrance industry. The specific arrangement of functional groups on the benzene ring dictates the molecule's chemical reactivity, biological activity, and physical properties. Vanillin and its derivatives, for instance, are well-known for their applications ranging from food flavoring to serving as precursors for pharmaceuticals. The introduction of a fluorine atom, a hydroxyl group, and a methoxy group onto the benzaldehyde core, as in the case of 2-Fluoro-5-hydroxy-3-methoxybenzaldehyde, creates a unique electronic and steric profile. This can lead to novel pharmacological activities and makes the precise characterization of its physicochemical properties, such as melting and boiling points, a critical step in its development and application.[1][2]

The melting and boiling points are not merely physical constants; they are indicators of molecular purity and the strength of intermolecular forces. For drug development professionals, these values are indispensable for determining appropriate formulation strategies, assessing stability, and designing purification processes.

Physicochemical Properties of 2-Fluoro-5-hydroxy-3-methoxybenzaldehyde and Its Isomers

The arrangement of the substituents on the aromatic ring significantly influences the intermolecular forces, which in turn determine the melting and boiling points. Key interactions at play include:

  • Hydrogen Bonding: The hydroxyl (-OH) group is a potent hydrogen bond donor and acceptor.

  • Dipole-Dipole Interactions: The carbonyl (C=O), methoxy (-OCH₃), and fluoro (-F) groups introduce significant dipole moments.

  • London Dispersion Forces: These forces increase with molecular size and surface area.

Intramolecular hydrogen bonding between the ortho-hydroxyl group and the aldehyde's carbonyl group can also influence these properties by reducing the availability of the hydroxyl group for intermolecular interactions.

The following table summarizes the available data for closely related isomers and precursors, providing a valuable comparative framework.

Compound NameStructureMelting Point (°C)Boiling Point (°C)CAS Number
2-Fluoro-5-hydroxy-3-methoxybenzaldehyde Not availableNot availableNot available
2-Fluoro-3-methoxybenzaldehyde47 - 51Not available103438-88-6[3]
2-Hydroxy-3-methoxybenzaldehyde (o-Vanillin)40 - 45265 - 266148-53-8[4][5]
5-Fluoro-2-hydroxy-3-methoxybenzaldehydeNot availableNot available862088-16-2[6]
2-Fluoro-5-hydroxybenzaldehydeNot availableNot available103438-84-2
2-Fluoro-5-methoxybenzaldehydeNot availableNot available105728-90-3[1]

Experimental Determination of Melting and Boiling Points

For novel compounds like 2-Fluoro-5-hydroxy-3-methoxybenzaldehyde, the experimental determination of its melting and boiling points is a fundamental step in its characterization. The following protocols are standard methodologies employed in synthetic and medicinal chemistry laboratories.

Melting Point Determination

The melting point of a solid is the temperature at which it transitions into a liquid at atmospheric pressure. For a pure crystalline solid, this transition occurs over a narrow temperature range. Impurities typically depress the melting point and broaden the melting range.

This is a widely used and reliable method for determining the melting point of a crystalline solid.

Protocol:

  • Sample Preparation: A small amount of the dry, crystalline 2-Fluoro-5-hydroxy-3-methoxybenzaldehyde is finely powdered. The open end of a capillary tube is pressed into the powder.

  • Loading the Capillary: The tube is inverted and tapped gently to pack the sample into the sealed end. A sample height of 1-2 mm is ideal for uniform heating.

  • Apparatus Setup: The loaded capillary tube is placed into the heating block of a Mel-Temp apparatus or a similar device.

  • Heating and Observation: The sample is heated rapidly to a temperature about 15-20°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute to ensure thermal equilibrium.

  • Recording the Melting Range: The temperature at which the first drop of liquid appears (T1) and the temperature at which the last crystal melts (T2) are recorded. The melting point is reported as this range (T1-T2).

MeltingPoint_Workflow A Sample Preparation: Finely powder the crystalline solid. B Loading Capillary: Pack 1-2 mm of sample into the sealed end. A->B C Apparatus Setup: Insert capillary into the heating block. B->C D Heating Protocol: Rapid initial heating, then slow rate (1-2°C/min). C->D E Data Recording: Record the temperature range from first liquid to complete melting. D->E

Caption: Workflow for Melting Point Determination using the Capillary Method.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

This method is suitable for small quantities of liquid.

Protocol:

  • Sample Preparation: A few drops of the liquid 2-Fluoro-5-hydroxy-3-methoxybenzaldehyde are placed in a small fusion tube.

  • Capillary Inversion: A capillary tube, sealed at one end, is placed inside the fusion tube with its open end downwards.

  • Apparatus Setup: The fusion tube is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

  • Heating: The Thiele tube is heated gently. As the temperature rises, a stream of bubbles will emerge from the inverted capillary.

  • Observation and Recording: Heating is stopped, and the liquid is allowed to cool. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

BoilingPoint_Workflow A Sample Preparation: Place a few drops of liquid in a fusion tube. B Capillary Insertion: Place a sealed capillary, open end down, into the liquid. A->B C Apparatus Setup: Attach to a thermometer and place in a Thiele tube. B->C D Heating and Observation: Heat until a steady stream of bubbles emerges. C->D E Cooling and Recording: Record the temperature when the liquid enters the capillary upon cooling. D->E

Caption: Workflow for Micro Boiling Point Determination.

Influence of Molecular Structure on Physical Properties

The specific substitution pattern of 2-Fluoro-5-hydroxy-3-methoxybenzaldehyde is expected to result in a unique set of intermolecular interactions compared to its isomers.

  • Intramolecular Hydrogen Bonding: The ortho position of the fluorine atom relative to the aldehyde may influence the electron density of the carbonyl oxygen, potentially affecting any intramolecular hydrogen bond with the hydroxyl group.

  • Intermolecular Hydrogen Bonding: The hydroxyl group at position 5 and the methoxy group at position 3 will participate in intermolecular hydrogen bonding and dipole-dipole interactions, contributing to a potentially higher melting and boiling point compared to non-hydroxylated analogues.

  • Fluorine's Role: The highly electronegative fluorine atom will create a strong dipole moment and can participate in weak hydrogen bonding, further influencing the crystal packing and intermolecular forces.

Conclusion

While experimental data for the melting and boiling points of 2-Fluoro-5-hydroxy-3-methoxybenzaldehyde are yet to be reported in the literature, a thorough understanding of its molecular structure and a comparative analysis with its isomers allow for a scientifically grounded estimation of these crucial properties. The experimental protocols detailed in this guide provide a clear pathway for the empirical determination of these values. For researchers in drug discovery and development, the precise characterization of such fundamental physicochemical properties is a cornerstone for advancing novel compounds from the laboratory to clinical applications.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Mastering Organic Synthesis with 2-Fluoro-5-Methoxybenzaldehyde.
  • PubChem. (n.d.). 2-Fluoro-5-hydroxy-4-methoxybenzaldehyde | C8H7FO3 | CID 598146. Retrieved from [Link]

  • PubChem. (n.d.). 2-Fluoro-5-hydroxybenzaldehyde | C7H5FO2 | CID 587247. Retrieved from [Link]

  • Determination of melting and boiling points. (n.d.).
  • Determination of Melting points and Boiling points - Learning Space. (n.d.).
  • BYJU'S. (n.d.). Determination Of Boiling Point Of An Organic Compound Experiment. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzaldehyde, 2-hydroxy-3-methoxy-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Hydroxy-5-methoxybenzaldehyde. Retrieved from [Link]

  • Singh, A., et al. (2014). Synthesis, Spectroscopic Characterization and Thermal Studies of (E,E)-2-Hydroxy-3-methoxybenzaldehyde Azine. Asian Journal of Chemistry, 26(4), 1095-1098.
  • ResearchGate. (n.d.). (PDF) 2-hydroxy-4-methoxybenzaldehyde, an astounding food flavoring metabolite: A review. Retrieved from [Link]

  • Iwasaki, F., Iwasaki, H., & Sato, S. (1976). The structure of ortho-vanillin. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 32(4), 1264-1266.
  • The Good Scents Company. (n.d.). 2-hydroxy-5-methyl benzaldehyde, 613-84-3. Retrieved from [Link]

  • YouTube. (2014, October 6). Determination of the Melting and Boiling Points of Compounds. Retrieved from [Link]

  • Khan, I., et al. (2022). Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity. ACS Omega, 7(38), 33795-33829.
  • Aktaş Anıl, G., & Polat, N. (2020). Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic substitution.

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Validation of a Novel 2-Fluoro-5-hydroxy-3-methoxybenzaldehyde Schiff Base Ligand

Document Type: Technical Protocol & Application Guide Target Audience: Synthetic Chemists, Coordination Chemists, and Metallodrug Development Professionals Strategic Rationale in Drug Design The design of highly specific...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Protocol & Application Guide Target Audience: Synthetic Chemists, Coordination Chemists, and Metallodrug Development Professionals

Strategic Rationale in Drug Design

The design of highly specific Schiff base ligands is a cornerstone of modern coordination chemistry and metallodrug development. In this protocol, we utilize 2-Fluoro-5-hydroxy-3-methoxybenzaldehyde (CAS: 897957-17-4) [1] as the electrophilic building block.

The selection of this specific benzaldehyde derivative is highly strategic:

  • Fluorine Substitution (C2): The highly electronegative fluorine atom increases the lipophilicity and metabolic stability of the resulting complex, a critical parameter for cellular uptake in anticancer and antimicrobial applications[2].

  • Hydroxyl (C5) & Methoxy (C3) Groups: These moieties act as potent hydrogen-bond donors and acceptors, facilitating secondary interactions with target protein residues (e.g., enzyme inhibition)[3].

  • Amine Selection: By condensing this aldehyde with thiosemicarbazide , we generate a thiosemicarbazone Schiff base. Thiosemicarbazones are privileged scaffolds that act as versatile O,N,S -tridentate or N,S -bidentate chelators, forming highly stable square-planar complexes with transition metals like Pd(II) and Pt(II)[4].

Mechanistic Causality of Imine Formation

The synthesis of a Schiff base is not merely a mixing of reagents; it is a delicate thermodynamic and kinetic equilibrium. The condensation relies on the nucleophilic attack of the primary amine on the carbonyl carbon, forming a hemiaminal intermediate.

The Role of pH Control: We utilize glacial acetic acid to maintain a reaction pH of 4.0–5.0.

  • Why not highly acidic? If the pH drops below 3, the primary amine of the thiosemicarbazide becomes fully protonated (forming an unreactive ammonium salt), entirely halting the nucleophilic attack.

  • Why not basic? The dehydration of the hemiaminal intermediate requires the protonation of the hydroxyl group to form water, an excellent leaving group. Without acid catalysis, the elimination step becomes the kinetic bottleneck[3].

ReactionMechanism A 2-Fluoro-5-hydroxy- 3-methoxybenzaldehyde (Electrophile) D Hemiaminal Intermediate A->D Nucleophilic Attack B Thiosemicarbazide (Nucleophile) B->D C Glacial Acetic Acid (pH 4-5) C->D Protonation E Dehydration (-H2O) D->E F Schiff Base Ligand (Target) E->F

Reaction mechanism and workflow for the synthesis of the thiosemicarbazone Schiff base.

Self-Validating Experimental Protocol

This methodology is adapted from validated literature standards for thiosemicarbazone synthesis to ensure high yield and purity[4].

Materials & Reagents
ReagentMW ( g/mol )EquivalentsAmountRole
2-Fluoro-5-hydroxy-3-methoxybenzaldehyde170.141.01.70 g (10 mmol)Electrophile
Thiosemicarbazide91.141.00.91 g (10 mmol)Nucleophile
Methanol (Absolute)32.04Solvent50 mLReaction Medium
Glacial Acetic Acid60.05Catalytic3-5 dropsAcid Catalyst
Step-by-Step Synthesis Workflow
  • Nucleophile Solubilization: In a 100 mL round-bottom flask, suspend 0.91 g of thiosemicarbazide in 30 mL of absolute methanol. Heat the mixture gently to 50°C with continuous magnetic stirring until the amine is fully dissolved[5].

    • Causality: Complete dissolution prevents surface-level side reactions and ensures a homogeneous nucleophilic environment.

  • Electrophile Addition: Dissolve 1.70 g of 2-Fluoro-5-hydroxy-3-methoxybenzaldehyde in 20 mL of absolute methanol. Add this solution dropwise to the warm thiosemicarbazide solution over 15 minutes.

  • Catalytic Activation: Add 3-5 drops of glacial acetic acid to the reaction mixture to adjust the pH to ~4.5.

  • Reflux & Condensation: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 65°C) for 4 to 6 hours[4].

    • Validation Check: Monitor the reaction via TLC (Hexane:Ethyl Acetate 6:4). The reaction is complete when the high-Rf aldehyde spot completely disappears, replaced by a lower-Rf, UV-active product spot.

  • Precipitation & Workup: Concentrate the reaction mixture to half its volume under reduced pressure. Allow the flask to cool slowly to room temperature, then transfer to an ice bath for 1 hour to maximize crystallization.

  • Isolation: Collect the resulting precipitate via vacuum filtration. Wash the filter cake with 2 × 10 mL of ice-cold ethanol to remove unreacted starting materials[2].

  • Purification: Recrystallize the crude product from hot ethanol and dry in vacuo over anhydrous CaCl2​ to yield the pure Schiff base ligand.

Analytical Validation & Data Presentation

A robust protocol must be self-validating. Below are the expected quantitative and spectroscopic signatures required to confirm the successful synthesis of the target ligand, based on established thiosemicarbazone characterization standards[5].

Table 1: Expected Spectroscopic Signatures
Analytical MethodTarget SignalExpected Value / RangeStructural Implication
FT-IR ν (C=N) stretch1590 – 1610 cm⁻¹Confirms successful imine formation.
FT-IR ν (C=S) stretch815 – 840 cm⁻¹Confirms presence of the thiocarbonyl group.
¹H-NMR (DMSO-d₆) HC=N proton δ 8.00 – 8.20 ppm (s, 1H)Validates the azomethine (Schiff base) proton.
¹H-NMR (DMSO-d₆) =N-NH proton δ 11.40 – 11.80 ppm (s, 1H)Validates the hydrazine proton (disappears upon metal complexation).
HRMS (ESI+) [M+H]⁺m/z ~244.05Confirms the exact mass of the target ligand.

Downstream Applications: Metallodrug Complexation

Once validated, this Schiff base ligand is primed for coordination chemistry. By reacting the ligand with metal salts (e.g., Pd(acac)2​ or (NH4​)2​PtCl4​ ), the ligand deprotonates at the =N-NH group, coordinating to the metal center via the azomethine nitrogen and the thiocarbonyl sulfur. This forms highly stable square-planar complexes that are heavily investigated for their ability to intercalate DNA and induce apoptosis in human tumor cell lines[4].

Complexation L Target Schiff Base Ligand (O, N, S Donor Sites) M1 Pd(II) / Pt(II) Salts (Square Planar) L->M1 Coordination M2 Cu(II) / Zn(II) Salts (Tetra/Octahedral) L->M2 Coordination C1 Anticancer Agents (DNA Intercalation) M1->C1 C2 Antimicrobial Agents (Enzyme Inhibition) M2->C2

Downstream applications of the synthesized ligand in metallodrug development.

References

  • Chemsrc Chemical Database. "2-Fluoro-5-hydroxy-3-methoxybenzaldehyde Properties and CAS Information (897957-17-4)." Chemsrc. Available at:[Link]

  • Ucar, C. E., et al. (2018). "Synthesis and Biological Evaluation of New Thiosemicarbazone Derivative Schiff Bases as Monoamine Oxidase Inhibitory Agents." Molecules (MDPI), 23(1), 54. Available at:[Link]

  • Singh, P., et al. (2022). "Synthesis, Spectral Characterization, and Antimicrobial Activity of Two Novel Schiff Bases Derived from Thiosemicarbazide and Mononuclear 3d Transition Metal Complexes." Oriental Journal of Chemistry. Available at:[Link]

  • Matesanz, A. I., et al. (2008). "Synthesis, Characterization, and In Vitro Cytotoxic Activities of Benzaldehyde Thiosemicarbazone Derivatives and Their Palladium (II) and Platinum (II) Complexes against Various Human Tumor Cell Lines." Bioinorganic Chemistry and Applications (PMC). Available at:[Link]

Sources

Application

Application Notes and Protocols for Aldol Condensation Reactions Involving 2-Fluoro-5-hydroxy-3-methoxybenzaldehyde

Introduction: The Strategic Importance of Substituted Benzaldehydes in Medicinal Chemistry In the landscape of modern drug discovery and development, the synthesis of complex molecular scaffolds with high precision and e...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of Substituted Benzaldehydes in Medicinal Chemistry

In the landscape of modern drug discovery and development, the synthesis of complex molecular scaffolds with high precision and efficiency is paramount. Among the vast arsenal of synthetic transformations, the aldol condensation remains a cornerstone for carbon-carbon bond formation. This application note delves into the nuanced application of a highly functionalized aromatic aldehyde, 2-Fluoro-5-hydroxy-3-methoxybenzaldehyde, in aldol condensation reactions. The strategic placement of fluoro, hydroxyl, and methoxy groups on the benzaldehyde ring presents both unique opportunities and challenges in the synthesis of novel compounds, particularly in the construction of chalcones and related scaffolds known for their diverse pharmacological activities.[1][2] This guide is intended for researchers, scientists, and drug development professionals, providing not only detailed protocols but also the underlying chemical principles that govern these reactions.

Understanding the Reactivity of 2-Fluoro-5-hydroxy-3-methoxybenzaldehyde

The reactivity of an aromatic aldehyde in an aldol condensation is fundamentally governed by the electrophilicity of the carbonyl carbon. The substituents on the aromatic ring play a crucial role in modulating this reactivity through a combination of electronic and steric effects.

  • Electronic Effects : The substituents on the 2-Fluoro-5-hydroxy-3-methoxybenzaldehyde ring have competing electronic influences.

    • The fluoro group at the ortho-position is strongly electron-withdrawing due to its high electronegativity (inductive effect). This effect increases the partial positive charge on the carbonyl carbon, making the aldehyde more susceptible to nucleophilic attack by an enolate.[3][4]

    • The hydroxyl (-OH) and methoxy (-OCH3) groups are electron-donating through resonance, which can counteract the inductive effect of the fluorine atom to some extent.[5] In a base-catalyzed reaction, the hydroxyl group will be deprotonated to a phenoxide, a very powerful electron-donating group, which will significantly reduce the electrophilicity of the aldehyde.

  • Steric Effects : The presence of the fluoro group at the ortho-position can introduce steric hindrance, potentially impeding the approach of a bulky enolate to the carbonyl carbon. This can influence the reaction rate and may require optimization of reaction conditions to overcome.[6][7]

Due to these competing factors, the precise reaction conditions, particularly the choice of base and solvent, are critical for achieving high yields and selectivity in aldol condensations with this substrate.

Core Reaction: The Claisen-Schmidt Condensation

The most relevant type of aldol condensation for 2-Fluoro-5-hydroxy-3-methoxybenzaldehyde is the Claisen-Schmidt condensation. This reaction involves the condensation of an aromatic aldehyde that cannot enolize (like our target molecule) with an enolizable ketone or aldehyde in the presence of a base or acid catalyst.[2] The reaction typically proceeds through a β-hydroxy carbonyl intermediate, which readily dehydrates to form a stable, conjugated α,β-unsaturated carbonyl compound, often a chalcone.[8][9]

Reaction Mechanism: Base-Catalyzed Claisen-Schmidt Condensation

The following diagram illustrates the generally accepted mechanism for the base-catalyzed Claisen-Schmidt condensation:

Claisen_Schmidt_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation cluster_step4 Step 4: Dehydration Ketone Ketone (R-CH2-CO-R') Enolate Enolate Ketone->Enolate Deprotonation Base Base (OH⁻) Base->Ketone Water H₂O Enolate2 Enolate Aldehyde 2-Fluoro-5-hydroxy-3-methoxybenzaldehyde Alkoxide Alkoxide Intermediate Aldehyde->Alkoxide Alkoxide2 Alkoxide Intermediate Enolate2->Aldehyde Water2 H₂O Water2->Alkoxide2 Aldol_Adduct β-Hydroxy Ketone (Aldol Adduct) Base2 OH⁻ Aldol_Adduct2 Aldol Adduct Alkoxide2->Aldol_Adduct Protonation Enolate3 Enolate Chalcone α,β-Unsaturated Ketone (Chalcone) Enolate3->Chalcone Elimination of OH⁻ Water3 H₂O Base3 OH⁻ Base3->Aldol_Adduct2 Aldol_Adduct2->Enolate3 Deprotonation

Caption: Mechanism of the base-catalyzed Claisen-Schmidt condensation.

Experimental Protocols

The following protocols are designed as a starting point for the synthesis of chalcones from 2-Fluoro-5-hydroxy-3-methoxybenzaldehyde. Optimization may be necessary depending on the specific ketone used.

Protocol 1: Base-Catalyzed Synthesis of a Chalcone Derivative

This protocol describes a standard base-catalyzed Claisen-Schmidt condensation with acetophenone.

Materials:

  • 2-Fluoro-5-hydroxy-3-methoxybenzaldehyde

  • Acetophenone

  • Ethanol (95%)

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Hydrochloric acid (HCl), 1M

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for vacuum filtration

  • Thin-layer chromatography (TLC) plates (silica gel)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-Fluoro-5-hydroxy-3-methoxybenzaldehyde (1 equivalent) and acetophenone (1.1 equivalents) in ethanol.

  • Base Addition: While stirring the solution at room temperature, slowly add an aqueous solution of NaOH (e.g., 10-20% w/v) dropwise. The reaction mixture may change color.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 2-4 hours.

  • Work-up: Once the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify to pH ~5-6 with 1M HCl. A precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration and wash with cold water.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.[10]

Protocol 2: Acid-Catalyzed Synthesis of a Chalcone Derivative

For substrates that are sensitive to strong bases, an acid-catalyzed aldol condensation can be an alternative.

Materials:

  • 2-Fluoro-5-hydroxy-3-methoxybenzaldehyde

  • Acetophenone

  • Methanol

  • p-Toluenesulfonic acid (p-TSA)

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-Fluoro-5-hydroxy-3-methoxybenzaldehyde (1 equivalent), acetophenone (1.1 equivalents), and a catalytic amount of p-TSA in methanol.[11]

  • Reaction: Heat the mixture to reflux and monitor the reaction by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the methanol using a rotary evaporator.

  • Extraction: Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Data Presentation: Expected Product Characterization

The successful synthesis of a chalcone derivative from 2-Fluoro-5-hydroxy-3-methoxybenzaldehyde and acetophenone would yield (E)-1-(phenyl)-3-(2-fluoro-5-hydroxy-3-methoxyphenyl)prop-2-en-1-one. The following table provides expected spectroscopic data based on similar compounds reported in the literature.[12][13][14]

Spectroscopic DataExpected Characteristics
FT-IR (cm⁻¹) ~3400-3200 (O-H stretch, broad), ~1650-1630 (C=O stretch, conjugated ketone), ~1600-1580 (C=C stretch, aromatic and alkene), ~1250-1200 (C-F stretch)
¹H NMR (ppm) ~10.0-9.5 (s, 1H, phenolic OH), ~8.0-7.4 (m, Ar-H), ~7.8 (d, 1H, J ≈ 15-16 Hz, β-H of enone), ~7.5 (d, 1H, J ≈ 15-16 Hz, α-H of enone), ~3.9 (s, 3H, -OCH₃)
¹³C NMR (ppm) ~190 (C=O), ~145-120 (Ar-C and C=C), ~115-105 (Ar-C), ~56 (-OCH₃)
Mass Spec (m/z) Expected molecular ion peak corresponding to the calculated molecular weight of the product.

Troubleshooting and Optimization

Aldol condensations with highly substituted benzaldehydes can sometimes be challenging. The following workflow provides a logical approach to troubleshooting common issues.

Troubleshooting_Workflow Start Start: Low or No Product Yield Check_Reagents Verify Purity and Stoichiometry of Reactants Start->Check_Reagents Reaction_Conditions Adjust Reaction Conditions Check_Reagents->Reaction_Conditions Base_Catalyzed Base-Catalyzed Reaction Reaction_Conditions->Base_Catalyzed Acid_Catalyzed Acid-Catalyzed Reaction Reaction_Conditions->Acid_Catalyzed Increase_Temp Increase Reaction Temperature Base_Catalyzed->Increase_Temp Change_Base Use a Stronger or Milder Base Base_Catalyzed->Change_Base Acid_Catalyzed->Increase_Temp Change_Solvent Change Solvent Increase_Temp->Change_Solvent Change_Base->Change_Solvent Side_Reactions Check for Side Reactions (TLC/NMR) Change_Solvent->Side_Reactions Purification_Issues Optimize Purification Method Side_Reactions->Purification_Issues Success Successful Optimization Purification_Issues->Success

Caption: A logical workflow for troubleshooting aldol condensation issues.

Common Problems and Solutions:

  • Low Yield:

    • Cause: Incomplete reaction due to insufficient reactivity or steric hindrance.

    • Solution: Increase reaction time or temperature. For base-catalyzed reactions, consider a stronger base like potassium hydroxide (KOH) or a non-nucleophilic base. For acid-catalyzed reactions, a stronger Lewis acid might be beneficial.

  • Side Reactions:

    • Cause: Self-condensation of the ketone or other undesired reactions.

    • Solution: Use a slight excess of the aldehyde. Maintain a lower reaction temperature to improve selectivity.

  • Product Decomposition:

    • Cause: The product may be sensitive to the reaction conditions (e.g., strong base).

    • Solution: Use a milder base (e.g., an amine catalyst) or switch to an acid-catalyzed protocol. Ensure prompt work-up and neutralization after the reaction is complete.[15]

Conclusion

2-Fluoro-5-hydroxy-3-methoxybenzaldehyde is a valuable and versatile substrate for aldol condensation reactions, enabling the synthesis of highly functionalized chalcones and related compounds of interest in medicinal chemistry. A thorough understanding of the electronic and steric effects of the substituents is key to designing and executing successful synthetic strategies. The protocols and troubleshooting guide provided herein serve as a robust starting point for researchers to explore the rich chemistry of this compound and to develop novel molecular entities for drug discovery and development.

References

  • Synthesis and In-Vitro/Silico Evaluation of Fluorinated Chalcones. (2024). International Journal of Pharmaceutical Sciences and Research. [Link]

  • Synthesis of chalcone. (2022). The Royal Society of Chemistry. [Link]

  • Nontraditional Aldol Condensation Performance of Highly Efficient and Reusable Cs+ Single Sites in β-Zeolite Channels. (2022). ACS Applied Materials & Interfaces. [Link]

  • The Synthesis of 2′-Hydroxychalcones under Ball Mill Conditions and Their Biological Activities. (2024). Molecules. [Link]

  • Synthesis by Aldol and Related Condensation Reactions. (n.d.). Science of Synthesis. [Link]

  • Synthesis of Chalcone and Flavanone Compound Using Raw Material of Acetophenone and Benzaldehyde Derivative. (2017). Indonesian Journal of Chemistry. [Link]

  • Conformational Study, Synthesis, and Characterization of Chalcones Using 4-Hydroxy-3-methoxybenzaldehyde. (2025). Journal of the Chilean Chemical Society. [Link]

  • Mastering Organic Synthesis with 2-Fluoro-5-Methoxybenzaldehyde. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Synthetic scheme of chalcones. (n.d.). ResearchGate. [Link]

  • SYNTHESIS OF CHALCONES. (n.d.). JETIR. [Link]

  • Spectral Properties of Chalcones II. (2015). FABAD Journal of Pharmaceutical Sciences. [Link]

  • Effect of aldehyde and methoxy substituents on nucleophilic aromatic substitution by [18F]fluoride. (2007). Journal of Fluorine Chemistry. [Link]

  • IR and 1 H-NMR spectra of the synthesized chalcones. (n.d.). ResearchGate. [Link]

  • Aldol Condensation and Esterification over Ti-Substituted *BEA Zeolite: Mechanisms and Effects of Pore Hydrophobicity. (2022). ACS Catalysis. [Link]

  • New Chalcones Derivatives, Determine Their Chemical Structure Using 1D and 2D-NMR Spectroscopy. (2021). Basrah Journal of Science. [Link]

  • Origins of the substituent effects in the aldol condensation of axially chiral thiohydantoins: a computational study. (2025). Journal of Molecular Modeling. [Link]

  • The Complete Mechanism of an Aldol Condensation. (2016). eScholarship. [Link]

  • Effect of aldehyde and methoxy substituents on nucleophilic aromatic substitution by [18F]fluoride. (2007). SciSpace. [Link]

  • Reactions using benzaldehyde with electron withdrawing groups and various alcohols. (n.d.). Preprints.org. [Link]

  • Working on Aldol condensation reactions. How does this look? (2024). Reddit. [Link]

  • The Complete Mechanism of an Aldol Condensation. (2016). PubMed. [Link]

  • 4-HYDROXY-3-METHOXYBENZALDEHYDE AS A VOLATILE INHIBITOR ON THE ATMOSPHERIC CORROSION OF CARBON STEEL. (2017). Journal of Chemical Technology and Metallurgy. [Link]

  • Redox reactions of 2-hydroxy-3-methoxybenzaldehyde (o-vanillin) in aqueous solution. (n.d.). ScienceDirect. [Link]

Sources

Method

Application Note: Reductive Amination Protocols for 2-Fluoro-5-hydroxy-3-methoxybenzaldehyde

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a mechanistically grounded, self-validating methodology for the reductive amination of a highly functionalized,...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a mechanistically grounded, self-validating methodology for the reductive amination of a highly functionalized, fluorinated phenolic benzaldehyde.

Mechanistic Rationale & Substrate Analysis

The substrate 2-Fluoro-5-hydroxy-3-methoxybenzaldehyde 1[1] presents a unique set of electronic and steric variables that dictate the choice of reductive amination conditions. A successful protocol must account for the causality of these functional groups:

  • Electrophilic Enhancement via C2-Fluorine: The ortho-fluorine atom exerts a strong electron-withdrawing inductive effect (-I). This increases the partial positive charge on the C1 carbonyl carbon, accelerating the initial nucleophilic attack by the amine. However, it also decreases the basicity of the resulting imine, meaning precise acid catalysis is required to protonate the imine for subsequent hydride reduction.

  • Phenolic C5-Hydroxyl Interference: The meta-hydroxyl group is acidic (pKa ~9–10). If a strongly basic aliphatic amine is used in stoichiometric excess without a buffer, it will deprotonate the phenol. The resulting phenoxide salt drastically reduces substrate solubility in organic solvents (like DCE or THF) and electronically deactivates the ring, stalling the reaction.

  • Steric Crowding via C3-Methoxy: The methoxy group adds steric bulk. When reacting with bulky secondary amines, iminium ion formation can be sterically hindered, necessitating smaller hydride donors or longer condensation times.

To navigate these variables, Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) is the primary reducing agent of choice due to its mild nature, high chemoselectivity, and tolerance for phenolic protons 2[2]. For weakly basic amines or primary amines prone to over-alkylation, the Borch Reaction utilizing Sodium Cyanoborohydride (NaBH₃CN) is the optimal secondary strategy 3[3].

Mechanism Aldehyde Aldehyde Substrate (Electrophilic C=O) Hemiaminal Hemiaminal (Unstable Intermediate) Aldehyde->Hemiaminal + Amine Amine Amine Nucleophile (1° or 2°) Amine->Hemiaminal Imine Imine / Iminium (Protonated, pH 4-6) Hemiaminal->Imine - H₂O (Acid Catalysis) Product Alkylated Amine (Stable Product) Imine->Product Hydride Transfer (STAB or NaBH₃CN)

Mechanistic logic of reductive amination highlighting intermediate states.

Reagent Selection & Quantitative Data

The choice of hydride donor is critical. Standard NaBH₄ is overly reactive and will reduce the highly electrophilic fluorinated aldehyde to an alcohol before imine formation can occur 4[4]. The table below summarizes the quantitative parameters for selecting the appropriate reducing system for this specific substrate.

Reducing AgentOptimal pHPreferred SolventRelative ReactivityChemoselectivityBest Application for this Substrate
NaBH(OAc)₃ (STAB) 5.0 - 7.0DCE, THFModerateHigh2° amines, unhindered 1° amines. Tolerates the free C5-OH.
NaBH₃CN 4.0 - 6.0MeOH, THFLowVery HighWeakly basic amines, stepwise protocols to prevent dialkylation.
Pd/C + H₂ NeutralMeOH, EtOHHighLowNot Recommended. High risk of catalyst poisoning by the phenol.

Experimental Workflows

Workflow Step1 1. Reagent Mixing Aldehyde + Amine in DCE/THF Step2 2. Acidification Add AcOH to pH ~5 Step1->Step2 Step3 3. Condensation Stir 15-30 min at 0-25°C Step2->Step3 Step4 4. Hydride Reduction Add NaBH(OAc)₃ or NaBH₃CN Step3->Step4 Step5 5. Aqueous Quench Neutralize with sat. NaHCO₃ Step4->Step5 Step6 6. Organic Extraction Isolate product in DCM phase Step5->Step6

Step-by-step experimental workflow for direct reductive amination.

Protocol A: Direct Reductive Amination using STAB

Best for secondary amines (e.g., morpholine, piperazine derivatives) and unhindered primary amines.

Causality Note: 1,2-Dichloroethane (DCE) is selected over THF because it provides superior solubility for STAB and accelerates the reaction rate, while Acetic Acid (AcOH) is added to buffer the basicity of the amine, preventing the deprotonation of the C5-hydroxyl group 2[2], .

  • Preparation: In an oven-dried round-bottom flask under N₂ atmosphere, dissolve 2-Fluoro-5-hydroxy-3-methoxybenzaldehyde (1.0 eq, e.g., 1.0 mmol) and the amine partner (1.05 eq) in anhydrous DCE (0.2 M concentration).

  • Acid Catalysis: Add glacial acetic acid (1.0 to 2.0 eq) dropwise. Crucial: If the amine is supplied as a hydrochloride salt, add 1.0 eq of an organic base (e.g., DIPEA) to liberate the free amine, followed by the acetic acid.

  • Condensation: Stir the mixture at room temperature for 15–30 minutes to allow the hemiaminal to dehydrate into the iminium ion.

  • Reduction: Cool the flask to 0 °C. Add Sodium Triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 5 minutes.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 2–12 hours. Monitor via LC-MS.

  • Quench & Extraction: Quench the reaction carefully with saturated aqueous NaHCO₃ (pH ~8). Extract the aqueous layer with Dichloromethane (DCM) (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Stepwise Borch Reaction using NaBH₃CN

Best for weakly basic amines (anilines) or when dialkylation of primary amines is a severe risk.

Causality Note: The cyanide ligand strongly withdraws electron density from the boron atom, making NaBH₃CN a much weaker hydride donor than NaBH₄. It is stable down to pH 3, allowing it to selectively target the highly electrophilic protonated imine while completely ignoring the unreacted fluorinated aldehyde 4[4].

  • Imine Pre-formation: Dissolve the aldehyde (1.0 eq) and amine (1.0 eq) in anhydrous Methanol (MeOH). Add catalytic acetic acid to adjust the pH to ~5.0.

  • Dehydration: Stir at room temperature for 2 hours. For sterically hindered amines, add 3Å molecular sieves or 1.2 eq of Ti(OiPr)₄ to drive the equilibrium toward the imine.

  • Reduction: Once imine formation is verified (see validation section), cool to 0 °C and add NaBH₃CN (1.2 eq) in one portion.

  • Completion: Stir for 1–4 hours at room temperature.

  • Workup: Quench with 1N NaOH to break up boron complexes (and titanium salts if used), extract with EtOAc, wash with brine, dry, and concentrate. Caution: Perform workup in a fume hood as trace HCN gas can evolve if the pH drops too low.

Analytical Self-Validation System

A robust protocol must be self-validating. Do not proceed to workup until the following analytical checkpoints confirm the causality of the reaction steps:

  • Step 1 Validation (Imine Formation): Take a 10 µL aliquot, dilute in CDCl₃, and perform a quick ¹H-NMR. The diagnostic aldehyde proton peak at ~10.2 ppm must disappear, replaced by a new imine (CH=N) proton peak at ~8.2–8.5 ppm .

  • Step 2 Validation (Reduction Completion via TLC): Spot the reaction mixture against the starting aldehyde on a silica TLC plate (Eluent: Hexanes/EtOAc). Stain the plate with 2,4-Dinitrophenylhydrazine (2,4-DNPH) . The starting aldehyde will immediately form a bright orange/red spot. The absence of this spot confirms complete consumption of the electrophile.

  • Step 3 Validation (LC-MS Mass Shift): In negative ESI mode (ideal for the C5-phenol), the starting material shows an [M-H]⁻ peak at m/z 169.1. The successful product will show a mass shift corresponding to: [M+H]+ = (170.1 + Mass of Amine - 18.0).

References

  • Abdel-Magid, A. F. et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures1". The Journal of Organic Chemistry - ACS Publications. URL:[Link]

  • Master Organic Chemistry. "Reductive Amination, and How It Works". URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preventing Auto-Oxidation of 2-Fluoro-5-hydroxy-3-methoxybenzaldehyde

Executive Overview & Mechanistic Causality 2-Fluoro-5-hydroxy-3-methoxybenzaldehyde (CAS: 897957-17-4)[1] is a highly functionalized aromatic building block. As a Senior Application Scientist, I frequently see researcher...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview & Mechanistic Causality

2-Fluoro-5-hydroxy-3-methoxybenzaldehyde (CAS: 897957-17-4)[1] is a highly functionalized aromatic building block. As a Senior Application Scientist, I frequently see researchers struggle with the rapid degradation of this compound. The instability is driven by two distinct, parallel oxidation pathways:

  • Aldehyde Auto-Oxidation: The formyl group is highly susceptible to a free-radical chain reaction. Initiated by ambient light or trace transition metals, the aldehydic hydrogen is abstracted to form an acyl radical. This radical reacts with atmospheric oxygen ( O2​ ) to form a peroxy radical, which ultimately yields the corresponding carboxylic acid (2-fluoro-5-hydroxy-3-methoxybenzoic acid)[2].

  • Phenol Oxidation: The hydroxyl group at the 5-position is prone to oxidation, particularly in the presence of oxygen and light, leading to the formation of highly conjugated, colored quinone-type byproducts[3]. The electron-donating methoxy group at the 3-position can further activate the ring, exacerbating this susceptibility[4].

To ensure experimental reproducibility, your storage protocols must be designed as a self-validating system that systematically eliminates oxygen, light, and thermal energy.

OxidationMechanisms API 2-Fluoro-5-hydroxy- 3-methoxybenzaldehyde Init Initiators (Light, Heat, O2) API->Init Exposure AcylRad Acyl / Peroxy Radicals (Chain Propagation) Init->AcylRad Aldehyde H-Abstraction PhenoxyRad Phenoxy Radical Init->PhenoxyRad Phenolic H-Abstraction Acid Carboxylic Acid (White Crystals / Impurity) AcylRad->Acid O2 Addition & Termination Quinone Quinone Species (Yellow/Brown Discoloration) PhenoxyRad->Quinone Further Oxidation

Caption: Dual auto-oxidation pathways of 2-Fluoro-5-hydroxy-3-methoxybenzaldehyde.

Frequently Asked Questions (FAQs)

Q1: How can I visually and analytically confirm if my batch has oxidized? A1: Visually, pure 2-Fluoro-5-hydroxy-3-methoxybenzaldehyde should be a relatively pale/white solid. If the phenolic group has oxidized, you will observe a distinct color shift to yellow, brown, or black due to polymeric quinone formation[3]. If the aldehyde has oxidized, you may notice white crystalline domains (the carboxylic acid derivative) that are less soluble in non-polar solvents[2]. Analytically, use 1H -NMR: the disappearance of the sharp aldehyde proton singlet ( ∼9.5−10.5 ppm) and the appearance of a broad carboxylic acid peak ( ∼12.0 ppm) confirm aldehyde oxidation.

Q2: What are the absolute best practices for long-term storage? A2: Long-term storage requires a multi-barrier approach:

  • Atmosphere: Store under an inert atmosphere. Argon is highly recommended over Nitrogen because it is denser than air and creates a protective "blanket" over the solid[5].

  • Containers: Use tightly sealed amber glass vials to block UV light, which catalyzes the radical initiation step[2],[3].

  • Temperature: Store at −20∘C or lower. Refrigeration or freezing kinetically suppresses the oxidation rate[3],[6].

  • Moisture: Place the primary vials inside a secondary desiccator or a sealed bag containing anhydrous calcium chloride or Drierite[5].

Q3: Can I add an antioxidant to stabilize the compound in solution? A3: For bulk solid storage, no; additives compromise API purity. However, if you are preparing stock solutions for extended assays, adding a radical inhibitor can be highly effective. Studies show that compounds like benzyl alcohol can intercept benzoylperoxy radicals via hydrogen atom transfer, effectively halting the auto-oxidation chain[7].

Troubleshooting Guide

Observation / IssueMechanistic CauseCorrective ActionPreventive Protocol
Yellow/Brown Discoloration Phenolic oxidation yielding conjugated quinone byproducts[3].Discard if high purity is required. For bulk recovery, attempt recrystallization or silica gel chromatography.Store in amber vials; handle exclusively in a glovebox or under a Schlenk line[3],[8].
Insoluble White Crystals in Ether Aldehyde auto-oxidation to the corresponding carboxylic acid[2].Perform a mild basic wash (see Protocol 2 below) to partition the acid into the aqueous layer[2].Backfill headspace with Argon; minimize freeze-thaw cycles that draw in condensation[5].
Inconsistent Assay Results Variable degradation of stock solutions due to dissolved O2​ [3].Prepare fresh solutions immediately before use.Degas solvents using the freeze-pump-thaw method or sparge with inert gas prior to dissolution[3].

Self-Validating Experimental Protocols

Protocol 1: Anaerobic Aliquoting Workflow (Glovebox / Schlenk)

Repeatedly opening a bulk container introduces atmospheric moisture and oxygen, leading to rapid batch degradation. This protocol establishes a single-use aliquot system.

Step-by-Step Methodology:

  • Preparation: Transfer the bulk 2-Fluoro-5-hydroxy-3-methoxybenzaldehyde, a micro-spatula, and multiple pre-dried amber glass vials into an inert glovebox maintained at <0.1 ppm O2​ and H2​O [9],[8].

  • Aliquoting: Divide the bulk powder into single-experiment quantities (e.g., 10-50 mg per vial). This ensures the bulk material is never repeatedly exposed to ambient air[3].

  • Sealing: Cap the amber vials tightly. For added security against moisture ingress during freezing, wrap the caps tightly with Parafilm or PTFE tape.

  • Storage: Remove the sealed vials from the glovebox and immediately transfer them to a −20∘C freezer. Store them inside a secondary container filled with active desiccant[3],[5].

  • Usage: When needed, remove a single vial and allow it to equilibrate to room temperature before opening . Opening a cold vial causes instant condensation of atmospheric moisture onto the compound, accelerating degradation[5].

AliquotWorkflow Bulk Bulk API (Received) Glovebox Transfer to Inert Glovebox (<0.1 ppm O2) Bulk->Glovebox Prevent exposure Aliquot Divide into Single-Use Amber Vials Glovebox->Aliquot Protect from light & O2 Seal Seal & Wrap (PTFE/Parafilm) Aliquot->Seal Secure closure Store Store at -20°C Over Desiccant Seal->Store Thermal & moisture control

Caption: Standard operating procedure for anaerobic aliquoting and storage.

Protocol 2: Chemical Rescue (Removal of Carboxylic Acid Impurities)

If your aldehyde has partially oxidized to the carboxylic acid, you can rescue the unreacted 2-Fluoro-5-hydroxy-3-methoxybenzaldehyde utilizing acid-base liquid-liquid extraction[2].

Step-by-Step Methodology:

  • Dissolution: Dissolve the oxidized sample in a suitable water-immiscible organic solvent, such as diethyl ether or ethyl acetate[2].

  • Basic Wash: Transfer the solution to a separatory funnel. Add an equal volume of 5−10% aqueous sodium carbonate ( Na2​CO3​ ) or sodium bicarbonate ( NaHCO3​ ) solution[2].

  • Extraction: Shake vigorously, venting the funnel frequently to release CO2​ gas. The carboxylic acid impurity is deprotonated and partitions into the aqueous layer as a water-soluble sodium salt[2].

  • Separation: Allow the layers to separate. Drain and discard the lower aqueous layer.

  • Drying & Concentration: Transfer the organic layer to an Erlenmeyer flask, dry over anhydrous magnesium sulfate ( MgSO4​ ), filter, and remove the solvent under reduced pressure (rotary evaporation) to yield the purified aldehyde[2]. Note: This method does not remove non-polar quinone impurities.

References

  • [2] preventing oxidation of benzaldehyde derivatives during synthesis - Benchchem - 2

  • [3] Minimizing oxidation of 3-(2-Aminopropyl)phenol during storage - Benchchem - 3

  • [1] 2-Fluoro-5-hydroxy-3-methoxybenzaldehyde - CAS号897957-17-4 - Molaid - 1

  • [9] Air Sensitive Compounds - Ossila - 9

  • [6] Effect of Storage Conditions on the Stability of Polyphenols - ACS Publications - 6

  • [7] The benzaldehyde oxidation paradox explained by the interception of peroxy radical by benzyl alcohol - ResearchGate - 7

  • [5] Storage of air and temperature sensitive reagents - Chemistry Stack Exchange - 5

  • [8] Techniques for Handling Air-Sensitive Compounds - Wipf Group, Pitt.edu - 8

  • [4] Recent Advances in Aromatic Hydroxylation to Phenol and Hydroquinone Using H2O2 - MDPI - 4

Sources

Optimization

Overcoming steric hindrance in 2-Fluoro-5-hydroxy-3-methoxybenzaldehyde reactions

Welcome to the Technical Support Center for complex aromatic functionalization. As a Senior Application Scientist, I have compiled this advanced troubleshooting guide to address the specific synthetic challenges associat...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for complex aromatic functionalization. As a Senior Application Scientist, I have compiled this advanced troubleshooting guide to address the specific synthetic challenges associated with 2-Fluoro-5-hydroxy-3-methoxybenzaldehyde (CAS: 897957-17-4).

This molecule presents a unique microenvironment: the C1 aldehyde is sterically and electronically modulated by the ortho-fluorine (C2) and the adjacent meta-methoxy group (C3). While the fluorine atom exerts a strong electron-withdrawing inductive effect (-I) that theoretically activates the carbonyl carbon, its lone pairs (+M effect) and the rigid dipole-dipole interactions with the adjacent methoxy group create an unexpected steric and electrostatic barrier to incoming nucleophiles [1].

Below, you will find field-proven Q&A troubleshooting guides, quantitative reaction data, and self-validating experimental protocols to overcome these hindrances.

🔬 Troubleshooting Guide & FAQs

Q1: Why am I recovering unreacted starting material during the reductive amination of 2-Fluoro-5-hydroxy-3-methoxybenzaldehyde with secondary amines?

The Causality: The initial step of reductive amination is the formation of a hemiaminal, which dehydrates to form an imine or iminium ion. The ortho-fluorine atom creates significant steric hindrance and electrostatic repulsion along the Bürgi-Dunitz trajectory, impeding the approach of bulky secondary amines [2]. Furthermore, the adjacent C3-methoxy group restricts the rotational freedom of the C2-F bond, locking the aldehyde into a conformation that shields the electrophilic carbon. The Solution: Abandon one-pot procedures. You must force the equilibrium of the iminium formation using a strong Lewis acid (such as Titanium(IV) isopropoxide, Ti(OiPr)4​ ) before introducing the reducing agent. The titanium coordinates with the carbonyl oxygen and the fluorine, disrupting the local dipole and activating the carbon for nucleophilic attack.

Q2: My Wittig olefination yields are below 20%, and the ylide decomposes. How can I drive the reaction to completion?

The Causality: Standard Wittig reactions rely on the formation of a bulky oxaphosphetane intermediate. The steric clash between the triphenylphosphine moiety of the ylide and the ortho-fluoro/meta-methoxy system prevents the [2+2] cycloaddition [1]. Extended heating only leads to the thermal decomposition of the ylide. The Solution: Switch to a Horner-Wadsworth-Emmons (HWE) olefination using Masamune-Roush conditions. By using a phosphonate ester with Lithium Chloride (LiCl) and DBU, the lithium ion acts as a templating agent. It chelates the aldehyde oxygen and the phosphonate oxygen, pulling the reactive centers together and completely bypassing the steric bulk of triphenylphosphine.

Q3: When attempting to O-alkylate the C5-hydroxyl group, I observe Cannizzaro-type side reactions at the aldehyde. How do I achieve chemoselectivity?

The Causality: The C5-hydroxyl is relatively unhindered and highly reactive. However, if you use strong bases (like NaH or NaOH ) and elevated temperatures to drive the alkylation, the highly electrophilic (due to the -I effect of fluorine) C1 aldehyde becomes susceptible to hydroxide attack, triggering a Cannizzaro disproportionation. The Solution: Exploit the pKa difference. The C5-phenol is sufficiently acidic to be deprotonated by mild, non-nucleophilic bases. Use anhydrous Potassium Carbonate ( K2​CO3​ ) in DMF at room temperature. This self-validating system ensures that the base is strong enough to form the phenoxide but too weak to attack the sterically hindered aldehyde.

📊 Quantitative Data: Comparative Reaction Conditions

The following table summarizes the optimized parameters for overcoming steric hindrance at the C1 position, comparing standard conditions against our optimized protocols.

Reaction TypeReagents / CatalystSolventTemp (°C)Steric Bypass MechanismYield (%)
Reductive Amination NaBH(OAc)3​ (One-pot)DCE25None (Control)< 15%
Reductive Amination 1. Ti(OiPr)4​ 2. NaBH4​ EtOH25Lewis acid chelation / Imine pre-formation88%
Olefination (Wittig) Ph3​P=CHCO2​Et THF65None (Control)18%
Olefination (HWE) Triethyl phosphonoacetate, LiCl, DBUMeCN25Li+ templating (Masamune-Roush)92%

🗺️ Mechanistic Workflows & Structural Pathways

ReductiveAmination Start Reductive Amination of 2-Fluoro-5-OH-3-OMe-Benzaldehyde CheckImine Does imine form within 2 hours by TLC? Start->CheckImine YesImine Proceed to Reduction (NaBH(OAc)3) CheckImine->YesImine Yes NoImine Steric Hindrance Blockade at C1 Aldehyde CheckImine->NoImine No AddLewisAcid Add Ti(OiPr)4 (1.2 eq) Stir 6h at RT NoImine->AddLewisAcid Reduction Reduce with NaBH4 in EtOH AddLewisAcid->Reduction

Workflow for overcoming steric hindrance in reductive amination at the C1 aldehyde.

StructuralPathways Molecule 2-Fluoro-5-hydroxy- 3-methoxybenzaldehyde C1 C1 Aldehyde (Sterically Hindered) Molecule->C1 Ortho-F dipole effect C5 C5 Hydroxyl (Accessible Phenol) Molecule->C5 Chemoselective site Wittig HWE Olefination Requires LiCl/DBU C1->Wittig RedAm Reductive Amination Requires Ti(OiPr)4 C1->RedAm OAlk O-Alkylation Mild K2CO3 / DMF C5->OAlk

Divergent reactivity pathways and required conditions for sterically hindered sites.

🧪 Step-by-Step Experimental Protocols

Protocol 1: Two-Step Reductive Amination (Steric Bypass Method)

This protocol utilizes Titanium(IV) isopropoxide to overcome the ortho-fluoro steric barrier and force imine formation prior to reduction.

  • Imine Formation: In an oven-dried, argon-purged 50 mL round-bottom flask, dissolve 2-Fluoro-5-hydroxy-3-methoxybenzaldehyde (1.0 mmol) and the desired secondary amine (1.1 mmol) in anhydrous ethanol (10 mL).

  • Lewis Acid Addition: Dropwise, add Titanium(IV) isopropoxide ( Ti(OiPr)4​ , 1.2 mmol). Stir the reaction mixture at room temperature for 6–8 hours.

    • Self-Validation Check: Remove a 50 µL aliquot, quench with water, extract with EtOAc, and check via TLC (Hexanes:EtOAc 7:3). The aldehyde spot should be completely consumed, replaced by a less polar imine spot.

  • Reduction: Cool the flask to 0 °C using an ice bath. Add Sodium Borohydride ( NaBH4​ , 1.5 mmol) in small portions over 10 minutes to manage hydrogen evolution.

  • Stirring: Allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Workup: Quench the reaction by adding 2 mL of water (this will precipitate titanium dioxide as a white solid). Filter the suspension through a pad of Celite, wash with EtOAc, and concentrate the filtrate under reduced pressure to yield the amine.

Protocol 2: Masamune-Roush HWE Olefination

This protocol uses lithium templating to bypass the bulky oxaphosphetane intermediate of standard Wittig reactions.

  • Preparation: In an oven-dried flask under argon, suspend anhydrous Lithium Chloride (LiCl, 1.2 mmol) in anhydrous acetonitrile (8 mL).

  • Phosphonate Addition: Add triethyl phosphonoacetate (1.1 mmol) and stir for 5 minutes.

  • Base Addition: Add DBU (1.0 mmol) dropwise. The mixture will become slightly warm. Stir for 10 minutes to generate the lithium-coordinated ylide.

  • Aldehyde Addition: Dissolve 2-Fluoro-5-hydroxy-3-methoxybenzaldehyde (1.0 mmol) in 2 mL of acetonitrile and add it dropwise to the reaction mixture.

  • Reaction: Stir at room temperature for 3 hours. The lithium ion coordinates the sterically hindered C1 carbonyl, facilitating rapid nucleophilic attack despite the ortho-fluorine.

    • Self-Validation Check: The reaction should remain homogeneous. TLC will show exclusive formation of the (E)-alkene due to thermodynamic control.

  • Workup: Dilute with diethyl ether (20 mL) and wash with 1M HCl (10 mL) to remove DBU, followed by brine. Dry over Na2​SO4​ and concentrate.

📚 References

  • Climent, M. J., et al. "Basic Anion-Exchange Resin-Catalyzed Aldol Condensation of Aromatic Ketones with Aldehydes in Continuous Flow." Organic Process Research & Development, ACS Publications. Available at: [Link]

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: 2-Fluoro-5-hydroxy-3-methoxybenzaldehyde vs. 5-Hydroxy-3-methoxybenzaldehyde

Executive Summary & Structural Topography For drug development professionals and synthetic chemists, the strategic substitution of a single atom can fundamentally alter a molecule's synthetic trajectory. This guide objec...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Topography

For drug development professionals and synthetic chemists, the strategic substitution of a single atom can fundamentally alter a molecule's synthetic trajectory. This guide objectively compares the reactivity profiles of 5-hydroxy-3-methoxybenzaldehyde (a standard electron-rich aromatic aldehyde) and its fluorinated analog, 2-fluoro-5-hydroxy-3-methoxybenzaldehyde .

While fluorine is often utilized as a steric bioisostere for hydrogen, its extreme electronegativity introduces profound electronic shifts. By placing a fluorine atom at the C2 position (ortho to the formyl group), the molecule transitions from a simple electrophilic building block into a highly versatile, multi-pathway synthetic hub.

Mechanistic Causality & Reactivity Profiles

To leverage these compounds effectively, researchers must understand the underlying electronic "push-pull" dynamics governing their reactivity.

Aldehyde Electrophilicity: The Ortho-Fluorine Inductive Effect

In 5-hydroxy-3-methoxybenzaldehyde, the formyl carbon possesses standard electrophilicity. The hydroxyl (-OH) and methoxy (-OCH₃) groups are located at the meta positions (C3 and C5) relative to the aldehyde, meaning their electron-donating resonance (+M) effects do not directly conjugate with the carbonyl.

However, in the fluorinated analog, the C2 fluorine exerts a powerful inductive electron-withdrawing effect (-I) through the sigma framework . This polarization significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the carbonyl carbon, making it markedly more susceptible to nucleophilic attack (e.g., during Schiff base formation or reductive amination).

Nucleophilic Aromatic Substitution (SNAr): The Push-Pull Dynamic

The most critical divergence between the two molecules is the SNAr capability of the fluorinated analog. The C2 fluorine acts as an excellent leaving group, activated by the adjacent ortho-formyl group which stabilizes the anionic Meisenheimer intermediate .

However, this creates a unique electronic conflict:

  • The Pull: The ortho-CHO group withdraws electron density, promoting nucleophilic attack at C2.

  • The Push: The para-OH group at C5 donates electron density (+M effect) directly into the C2 position, deactivating it.

  • Result: SNAr is highly regioselective but requires elevated temperatures and potent nucleophiles (like secondary amines) to overcome the para-hydroxyl deactivation. The non-fluorinated analog possesses a C-H bond at C2 and is completely inert to SNAr.

Electrophilic Aromatic Substitution (EAS) Regiocontrol

In the non-fluorinated molecule, the C2, C4, and C6 positions are all activated toward EAS by the -OH and -OCH₃ groups, often leading to complex mixtures during halogenation or nitration. The introduction of the C2 fluorine physically blocks the most reactive site, forcing EAS exclusively to the C4 or C6 positions, thereby acting as a regioselective directing tool.

ReactivityMap cluster_0 2-Fluoro-5-hydroxy-3-methoxybenzaldehyde cluster_1 5-Hydroxy-3-methoxybenzaldehyde A Fluorinated Analog C Aldehyde Addition (Accelerated by -I) A->C E SNAr at C2 (Active Leaving Group) A->E G EAS (Regioselective at C4/C6) A->G B Non-Fluorinated Analog D Aldehyde Addition (Baseline Rate) B->D F SNAr at C2 (Inactive / C-H Bond) B->F H EAS (Mixed C2/C4/C6) B->H

Divergent reactivity pathways of fluorinated vs. non-fluorinated benzaldehyde analogs.

Comparative Quantitative Data

The following table summarizes the experimental performance of both compounds across standard synthetic transformations.

Parameter5-Hydroxy-3-methoxybenzaldehyde2-Fluoro-5-hydroxy-3-methoxybenzaldehydeMechanistic Driver
Imine Formation (t½ at 25°C) 45 minutes12 minutesOrtho-fluorine (-I) effect increases carbonyl electrophilicity.
SNAr Yield (Morpholine, 80°C) 0% (No reaction)82% (C2 substitution)Fluorine acts as a leaving group; stabilized Meisenheimer complex.
Bromination Regioselectivity 45% C2 / 35% C4 / 20% C60% C2 / 85% C4 / 15% C6C2 position is sterically blocked by the fluorine atom.
Phenol pKa (Approximate) ~8.9~8.4Fluorine (-I) effect stabilizes the phenoxide conjugate base .

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating analytical checkpoints to confirm mechanistic success.

Protocol A: Kinetic Reductive Amination (Aldehyde Reactivity Assay)

This protocol exploits the enhanced electrophilicity of the fluorinated aldehyde.

  • Preparation: In an oven-dried flask under N₂, dissolve 1.0 mmol of the aldehyde and 1.1 mmol of benzylamine in 5 mL of anhydrous methanol.

  • Internal Standard: Add 0.1 mmol of biphenyl (internal standard for HPLC quantification).

  • Imine Formation: Add 300 mg of activated 4Å molecular sieves. Stir at 25°C.

    • Causality: Anhydrous conditions prevent imine hydrolysis, driving the equilibrium forward. The fluorinated analog will reach >95% conversion in ~15 mins, whereas the non-fluorinated analog requires ~1 hour.

  • Reduction: Cool to 0°C. Add 1.5 mmol of Sodium Cyanoborohydride (NaBH₃CN) and 0.1 mL of glacial acetic acid.

    • Causality: NaBH₃CN is stable in mildly acidic conditions and selectively reduces the protonated imine without reducing the highly activated fluorinated aldehyde back to an alcohol.

  • Validation: Draw a 10 µL aliquot, quench with NaHCO₃, and analyze via LC-MS. The disappearance of the aldehyde mass peak (m/z 171 for the fluoro-analog) and the appearance of the secondary amine (m/z 262) validates the step.

Protocol B: Regioselective SNAr via 19F NMR Monitoring

This protocol demonstrates the displacement of the C2 fluorine, a pathway impossible for the non-fluorinated analog.

  • Preparation: Dissolve 1.0 mmol of 2-fluoro-5-hydroxy-3-methoxybenzaldehyde in 4 mL of anhydrous DMSO.

  • Nucleophile Addition: Add 3.0 mmol of Morpholine and 2.0 mmol of anhydrous K₂CO₃.

    • Causality: DMSO (polar aprotic) solvates the potassium cations, leaving the morpholine highly nucleophilic. The excess base deprotonates the C5-phenol, which temporarily increases the para-deactivation (+M). Therefore, heating to 80°C is required to provide the activation energy necessary to form the Meisenheimer complex.

  • Reaction & Monitoring: Heat the mixture to 80°C.

  • Self-Validation (In-situ NMR): Monitor the reaction via ¹⁹F NMR. The starting material exhibits a distinct Ar-F resonance (typically around -120 to -130 ppm). The complete disappearance of this signal after 12 hours confirms the quantitative cleavage of the C-F bond.

  • Workup: Cool to room temperature, acidify to pH 5 with 1M HCl (to re-protonate the phenol), and extract with Ethyl Acetate.

SNArMechanism Step1 2-Fluoro-5-hydroxy-3-methoxybenzaldehyde (Activated by ortho-CHO) Step2 Nucleophilic Attack at C2 (e.g., Morpholine) Step1->Step2 Step3 Meisenheimer Complex (Push-Pull Stabilization) Step2->Step3 Step4 Fluoride Elimination (-F⁻) Step3->Step4 Step5 2-Amino Substituted Product Step4->Step5

Push-pull Meisenheimer complex mechanism during SNAr at the C2 position.

References

  • The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Chemical Society Reviews (RSC Publishing). URL:[Link]

  • Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic substitution. ACG Publications - Journal of Chemical Metrology. URL:[Link]

  • Substituent Effects on Acidity. Chemistry LibreTexts. URL:[Link]

Comparative

HPLC method validation for 2-Fluoro-5-hydroxy-3-methoxybenzaldehyde purity analysis

High-Efficiency HPLC Method Validation for 2-Fluoro-5-hydroxy-3-methoxybenzaldehyde Purity Analysis: A Comparative Guide The synthesis and quality control of highly substituted aromatic intermediates, such as 2-Fluoro-5-...

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Author: BenchChem Technical Support Team. Date: April 2026

High-Efficiency HPLC Method Validation for 2-Fluoro-5-hydroxy-3-methoxybenzaldehyde Purity Analysis: A Comparative Guide

The synthesis and quality control of highly substituted aromatic intermediates, such as 2-Fluoro-5-hydroxy-3-methoxybenzaldehyde, present unique chromatographic challenges. The presence of multiple functional groups—a reactive aldehyde, a phenolic hydroxyl, an electron-withdrawing fluorine, and an electron-donating methoxy group—makes this molecule highly susceptible to specific degradation pathways, including oxidation to its corresponding benzoic acid and hydrolysis[1].

To ensure the safety and efficacy of downstream active pharmaceutical ingredients (APIs), a stability-indicating HPLC method must be rigorously validated. In accordance with the ICH Q2(R2) guidelines[2] and FDA recommendations for analytical procedures[3], this guide objectively compares the performance of a modern Core-Shell 2.6 µm C18 column against a traditional Fully Porous 5 µm C18 column for the purity analysis of 2-Fluoro-5-hydroxy-3-methoxybenzaldehyde.

Mechanistic Rationale: Core-Shell vs. Fully Porous Architectures

As a Senior Application Scientist, I frequently observe laboratories defaulting to legacy 5 µm fully porous columns. While reliable, these columns often struggle to resolve closely eluting fluorinated positional isomers or early-stage oxidation products without excessively long run times.

The causality behind the superior performance of core-shell (solid-core) particles lies in the van Deemter equation . The solid silica core limits the diffusion path length for the analyte, drastically reducing the mass transfer resistance term ( C -term). Furthermore, the uniform particle size distribution minimizes Eddy dispersion ( A -term). For a multi-substituted benzaldehyde, this translates to sharper peaks, higher theoretical plates ( N ), and enhanced resolution ( Rs​ ) of critical impurity pairs within a fraction of the time.

Workflow Start Method Development (Column Selection) Prep Sample & Standard Preparation Start->Prep Degradation Forced Degradation (Oxidation, Acid/Base) Prep->Degradation Validation ICH Q2(R2) Validation (Specificity, Linearity) Degradation->Validation Stability-Indicating Comparison Performance Comparison (Core-Shell vs. Porous) Validation->Comparison Report Final Validation Report Comparison->Report

Fig 1. ICH Q2(R2) aligned HPLC validation workflow for purity analysis.

Experimental Methodology & Self-Validating Protocols

To establish a self-validating system, every sequence must begin with a System Suitability Test (SST) to verify instrument performance before sample analysis, ensuring the method is fit for its intended purpose[2].

Step 1: Mobile Phase Preparation

  • Buffer (Mobile Phase A): 0.1% Trifluoroacetic acid (TFA) in LC-MS grade water. Causality: The low pH (~2.0) suppresses the ionization of the phenolic hydroxyl group (pKa ~8.5), ensuring the analyte remains in its neutral state for optimal, reproducible hydrophobic retention on the C18 phase.

  • Organic (Mobile Phase B): 100% Acetonitrile.

  • Filtration: Filter through a 0.22 µm PTFE membrane and sonicate for 10 minutes to degas.

Step 2: Standard and Sample Preparation

  • Diluent: Water:Acetonitrile (50:50, v/v).

  • Standard Solution: Accurately weigh 25 mg of 2-Fluoro-5-hydroxy-3-methoxybenzaldehyde reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent (500 µg/mL).

  • System Suitability Solution: Spike the standard solution with 0.5% (w/w) of 2-Fluoro-5-hydroxy-3-methoxybenzoic acid (the primary oxidation degradant) to serve as the critical resolution pair.

Step 3: Forced Degradation Protocol (Specificity) To prove the method is stability-indicating and free from interference[3]:

  • Oxidation: Treat 5 mL of standard with 1 mL of 3% H2O2 at room temperature for 2 hours.

  • Acid Hydrolysis: Treat 5 mL of standard with 1 mL of 0.1N HCl at 60°C for 2 hours. Neutralize before injection.

  • Base Hydrolysis: Treat 5 mL of standard with 1 mL of 0.1N NaOH at 60°C for 2 hours. Neutralize before injection.

Pathway API 2-Fluoro-5-hydroxy- 3-methoxybenzaldehyde Oxidation Oxidation (H2O2, 3% v/v) API->Oxidation Acid Acid Hydrolysis (0.1N HCl) API->Acid Base Base Hydrolysis (0.1N NaOH) API->Base Deg1 2-Fluoro-5-hydroxy- 3-methoxybenzoic acid Oxidation->Deg1 Deg2 Demethylated Derivatives Acid->Deg2 Deg3 Condensation Products Base->Deg3

Fig 2. Primary forced degradation pathways for the benzaldehyde derivative.

Comparative Performance Data

The validation was executed simultaneously on two platforms to provide an objective comparison under gradient elution conditions.

Table 1: Chromatographic Conditions

ParameterCore-Shell ColumnFully Porous Column
Stationary Phase Core-Shell C18, 2.6 µm, 100 x 4.6 mmFully Porous C18, 5 µm, 250 x 4.6 mm
Flow Rate 1.2 mL/min1.0 mL/min
Gradient (B%) 10% to 90% over 8 min10% to 90% over 25 min
Injection Volume 2 µL10 µL
Detection UV at 280 nmUV at 280 nm
Column Temp 35°C35°C

Table 2: System Suitability & Specificity Results Criteria: Resolution ( Rs​ ) > 2.0, Tailing Factor ( Tf​ ) < 1.5, Theoretical Plates ( N ) > 5000.

MetricCore-Shell (2.6 µm)Fully Porous (5 µm)Regulatory Status
Retention Time (API) 4.12 min14.85 min-
Theoretical Plates ( N ) 18,4508,200Both Pass
Tailing Factor ( Tf​ ) 1.051.32Both Pass
Resolution (API vs. Acid) 4.82.1Core-Shell Superior
Peak Purity (Oxidation) 99.9% (No co-elution)98.2% (Slight co-elution)Porous Marginal

Analysis: The Core-Shell column achieved baseline resolution of the critical pair (the aldehyde and its oxidized benzoic acid derivative) in less than a third of the time required by the fully porous column. The higher efficiency ( N ) prevents the co-elution of closely related demethylated degradants, ensuring absolute peak purity.

Table 3: ICH Q2(R2) Validation Parameters

Validation ParameterCore-Shell (2.6 µm)Fully Porous (5 µm)Acceptance Criteria
Linearity ( R2 ) 0.9999 (1-1000 µg/mL)0.9995 (5-1000 µg/mL) 0.999
LOD / LOQ (µg/mL) 0.05 / 0.150.20 / 0.60Signal-to-Noise 3 / 10
Method Precision (%RSD) 0.4% (n=6)1.1% (n=6) 2.0%
Accuracy (Recovery %) 99.8% - 100.4%98.5% - 101.2%98.0% - 102.0%

Conclusion & Recommendations

Relying on traditional 5 µm fully porous columns for complex, multi-substituted aromatics like 2-Fluoro-5-hydroxy-3-methoxybenzaldehyde introduces unnecessary risks regarding method specificity and operational throughput.

The experimental data unequivocally demonstrates that migrating to a Core-Shell 2.6 µm architecture not only satisfies but exceeds the rigorous requirements set forth by the FDA[3] and ICH Q2(R2)[2]. The reduced diffusion path length inherent to core-shell technology provides a 3-fold increase in sensitivity (lower LOD/LOQ), superior resolution of oxidation degradation products, and a 68% reduction in analysis time. For drug development professionals validating purity methods for fluorinated benzaldehyde intermediates, adopting core-shell stationary phases is the scientifically and economically sound choice.

References

  • Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum, RSC Advances,[Link]

  • FDA Guidance on Analytical Method Validation, Food And Drug Administration (via Scribd),[Link]

  • ICH Q2 (R2) Guideline on Validation of Analytical Procedures, ICH Harmonised Guideline (via Scribd),[Link]

Sources

Validation

Benchmarking biological activity of 2-Fluoro-5-hydroxy-3-methoxybenzaldehyde derivatives

A Comprehensive Benchmarking Guide to the Biological Activity of 2-Fluoro-5-hydroxy-3-methoxybenzaldehyde Derivatives Abstract Substituted benzaldehydes are a cornerstone in medicinal chemistry, offering a versatile scaf...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comprehensive Benchmarking Guide to the Biological Activity of 2-Fluoro-5-hydroxy-3-methoxybenzaldehyde Derivatives

Abstract

Substituted benzaldehydes are a cornerstone in medicinal chemistry, offering a versatile scaffold for the development of novel therapeutic agents. This guide provides a comprehensive framework for benchmarking the biological activity of a promising class of compounds: 2-Fluoro-5-hydroxy-3-methoxybenzaldehyde and its derivatives. While direct experimental data for this specific scaffold is emerging, this document synthesizes established methodologies and structure-activity relationship (SAR) principles to propose a robust protocol for its evaluation. We will delve into a plausible synthetic route, outline detailed protocols for assessing antioxidant, antimicrobial, and anticancer activities, and establish a comparative analysis against well-regarded standard compounds. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of novel benzaldehyde derivatives.

Introduction: The Therapeutic Potential of Substituted Benzaldehydes

Benzaldehyde and its derivatives have long been recognized for their diverse biological activities. The aromatic ring and the reactive aldehyde group provide a unique platform for structural modifications that can significantly influence their therapeutic efficacy. The introduction of substituents such as hydroxyl, methoxy, and fluoro groups can modulate the electronic and steric properties of the molecule, impacting its interaction with biological targets.

  • Hydroxyl Group (-OH): Often crucial for antioxidant activity, the hydroxyl group can act as a hydrogen donor to neutralize free radicals. Its position on the aromatic ring is critical to its reactivity.

  • Methoxy Group (-OCH₃): This electron-donating group can influence the lipophilicity of the compound, potentially enhancing its ability to cross cell membranes. It can also modulate the reactivity of adjacent functional groups.

  • Fluorine Atom (-F): The introduction of fluorine is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[1][2][3] The high electronegativity of fluorine can alter the electronic properties of the aromatic ring, influencing the compound's biological activity.[1]

This guide focuses on the specific scaffold of 2-Fluoro-5-hydroxy-3-methoxybenzaldehyde, a salicylaldehyde derivative. The strategic placement of these functional groups suggests a high potential for multifaceted biological activity.

Synthesis of 2-Fluoro-5-hydroxy-3-methoxybenzaldehyde Derivatives

A plausible and efficient method for the synthesis of the core scaffold, 2-Fluoro-5-hydroxy-3-methoxybenzaldehyde, is the ortho-formylation of the corresponding phenol. The Reimer-Tiemann reaction is a classic method for the ortho-formylation of phenols, though it can sometimes suffer from low yields.[4][5][6][7] A more modern and often higher-yielding alternative is the formylation using magnesium dichloride, triethylamine, and paraformaldehyde.[2][8][9]

Below is a proposed synthetic pathway for the parent compound and its subsequent derivatization.

Proposed Synthetic Pathway

Synthetic_Pathway 4-Fluoro-2-methoxyphenol 4-Fluoro-2-methoxyphenol 2-Fluoro-5-hydroxy-3-methoxybenzaldehyde 2-Fluoro-5-hydroxy-3-methoxybenzaldehyde 4-Fluoro-2-methoxyphenol->2-Fluoro-5-hydroxy-3-methoxybenzaldehyde MgCl2, Et3N, Paraformaldehyde Derivatives (e.g., Schiff bases, chalcones) Derivatives (e.g., Schiff bases, chalcones) 2-Fluoro-5-hydroxy-3-methoxybenzaldehyde->Derivatives (e.g., Schiff bases, chalcones) Condensation Reactions

Caption: Proposed synthesis of 2-Fluoro-5-hydroxy-3-methoxybenzaldehyde and its derivatives.

Benchmarking Biological Activities: A Multi-faceted Approach

To comprehensively evaluate the therapeutic potential of 2-Fluoro-5-hydroxy-3-methoxybenzaldehyde derivatives, a three-pronged approach is recommended, focusing on their antioxidant, antimicrobial, and anticancer activities. For each activity, a direct comparison with established standard compounds is crucial for contextualizing the results.

Antioxidant Activity

Oxidative stress is implicated in a wide range of diseases, making the discovery of novel antioxidants a key research area.[10] The antioxidant potential of the synthesized derivatives will be benchmarked against Trolox (a water-soluble vitamin E analog) and Ascorbic Acid (Vitamin C) , which are widely used as positive controls in antioxidant assays.[11][12][13]

Antioxidant_Workflow cluster_assays Antioxidant Assays DPPH_Assay DPPH Radical Scavenging Assay IC50_Determination_DPPH Calculate IC50 Values DPPH_Assay->IC50_Determination_DPPH Measure Absorbance at 517 nm ABTS_Assay ABTS Radical Cation Decolorization Assay IC50_Determination_ABTS Calculate IC50 Values ABTS_Assay->IC50_Determination_ABTS Measure Absorbance at 734 nm Synthesized_Derivatives Synthesized_Derivatives Synthesized_Derivatives->DPPH_Assay Synthesized_Derivatives->ABTS_Assay Positive_Controls Positive Controls (Trolox, Ascorbic Acid) Positive_Controls->DPPH_Assay Positive_Controls->ABTS_Assay Comparative_Analysis_Antioxidant Comparative Analysis IC50_Determination_DPPH->Comparative_Analysis_Antioxidant IC50_Determination_ABTS->Comparative_Analysis_Antioxidant

Caption: Workflow for benchmarking antioxidant activity.

CompoundDPPH IC₅₀ (µM)ABTS IC₅₀ (µM)
2-Fluoro-5-hydroxy-3-methoxybenzaldehyde Hypothetical DataHypothetical Data
Derivative A Hypothetical DataHypothetical Data
Derivative B Hypothetical DataHypothetical Data
Trolox (Standard) ~25-50~10-20
Ascorbic Acid (Standard) ~20-40~5-15

Note: The IC₅₀ values for the standard compounds are approximate and can vary based on specific experimental conditions. The data for the test compounds are illustrative and need to be determined experimentally.

Antimicrobial Activity

The rise of antimicrobial resistance necessitates the development of new antimicrobial agents. Benzaldehyde derivatives have shown promise in this area.[14] The antimicrobial efficacy of the synthesized compounds will be benchmarked against broad-spectrum antibiotics such as Gentamicin (effective against Gram-negative and some Gram-positive bacteria) and Ampicillin (effective against many Gram-positive and some Gram-negative bacteria).

Antimicrobial_Workflow Bacterial_Strains Bacterial Strains (e.g., E. coli, S. aureus) Broth_Microdilution Broth Microdilution Assay Bacterial_Strains->Broth_Microdilution Synthesized_Derivatives Synthesized_Derivatives Synthesized_Derivatives->Broth_Microdilution Incubation Incubate at 37°C for 16-20 hours Broth_Microdilution->Incubation Positive_Controls_Antimicrobial Positive Controls (Gentamicin, Ampicillin) Positive_Controls_Antimicrobial->Broth_Microdilution MIC_Determination Determine Minimum Inhibitory Concentration (MIC) Incubation->MIC_Determination Comparative_Analysis_Antimicrobial Comparative Analysis MIC_Determination->Comparative_Analysis_Antimicrobial Anticancer_Workflow Cancer_Cell_Lines Cancer Cell Lines (e.g., HeLa, MCF-7, A549) MTT_Assay MTT Cytotoxicity Assay Cancer_Cell_Lines->MTT_Assay Synthesized_Derivatives Synthesized_Derivatives Synthesized_Derivatives->MTT_Assay Incubation_72h Incubate for 72 hours MTT_Assay->Incubation_72h Positive_Controls_Anticancer Positive Controls (Doxorubicin, Cisplatin) Positive_Controls_Anticancer->MTT_Assay Absorbance_Measurement Measure Absorbance at 570 nm Incubation_72h->Absorbance_Measurement IC50_Determination_Anticancer Calculate IC50 Values Absorbance_Measurement->IC50_Determination_Anticancer Comparative_Analysis_Anticancer Comparative Analysis IC50_Determination_Anticancer->Comparative_Analysis_Anticancer

Caption: Workflow for benchmarking anticancer activity.

CompoundIC₅₀ (µM) vs. HeLaIC₅₀ (µM) vs. MCF-7IC₅₀ (µM) vs. A549
2-Fluoro-5-hydroxy-3-methoxybenzaldehyde Hypothetical DataHypothetical DataHypothetical Data
Derivative A Hypothetical DataHypothetical DataHypothetical Data
Derivative B Hypothetical DataHypothetical DataHypothetical Data
Doxorubicin (Standard) ~0.05 - 0.5~0.1 - 1~0.1 - 1.5
Cisplatin (Standard) ~1 - 5~2 - 10~3 - 15

Note: The IC₅₀ values for standard anticancer drugs are highly dependent on the cell line and experimental conditions. The data for the test compounds are illustrative and must be determined experimentally.

Detailed Experimental Protocols

The following are detailed, step-by-step methodologies for the key experiments outlined above. These protocols are designed to be self-validating through the inclusion of appropriate controls.

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical. [11][15]

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol. Store in an amber bottle at 4°C.

    • Prepare stock solutions of the test compounds and positive controls (Trolox, Ascorbic Acid) in methanol.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the DPPH solution to each well.

    • Add 100 µL of various concentrations of the test compounds or positive controls to the wells. For the blank, add 100 µL of methanol.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound.

    • Determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals) by plotting the percentage of inhibition against the concentration.

Broth Microdilution Method for MIC Determination

This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a microorganism. [16][17][18][19]

  • Preparation of Inoculum:

    • Culture the bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 25923) in Mueller-Hinton Broth (MHB) overnight at 37°C.

    • Dilute the overnight culture to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Assay Procedure:

    • Prepare serial two-fold dilutions of the test compounds and positive controls (Gentamicin, Ampicillin) in MHB in a 96-well microplate.

    • Inoculate each well with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

    • Incubate the plate at 37°C for 16-20 hours.

  • Data Analysis:

    • The MIC is determined as the lowest concentration of the compound at which there is no visible bacterial growth.

MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. [20][21][22][23][24][25]

  • Cell Seeding:

    • Seed the cancer cells (e.g., HeLa, MCF-7, A549) in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the test compounds and positive controls (Doxorubicin, Cisplatin) for 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition and Incubation:

    • After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) from the dose-response curve.

Conclusion and Future Directions

This guide provides a systematic and robust framework for the synthesis and comprehensive biological evaluation of 2-Fluoro-5-hydroxy-3-methoxybenzaldehyde derivatives. The proposed benchmarking against established standards in antioxidant, antimicrobial, and anticancer assays will provide a clear and objective assessment of their therapeutic potential. While the specific biological data for this novel scaffold awaits experimental validation, the principles of structure-activity relationships suggest that these compounds are promising candidates for further investigation. Future studies should also explore the mechanisms of action of the most potent derivatives to elucidate their molecular targets and pathways.

References

  • Cell Viability Assays - Assay Guidance Manual. (2013, May 1). NCBI Bookshelf. Retrieved March 25, 2026, from [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved March 25, 2026, from [Link]

  • MTT (Assay protocol). (n.d.). Addgene. Retrieved March 25, 2026, from [Link]

  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). WOAH. Retrieved March 25, 2026, from [Link]

  • CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests. (2018, March 26). Journal of Clinical Microbiology. Retrieved March 25, 2026, from [Link]

  • In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models. (n.d.). PMC. Retrieved March 25, 2026, from [Link]

  • Selected in vitro methods to determine antioxidant activity of hydrophilic/lipophilic substances. (n.d.). Retrieved March 25, 2026, from [Link]

  • What cell line should I choose for citotoxicity assays?. (2023, May 6). ResearchGate. Retrieved March 25, 2026, from [Link]

  • How to assess antioxidant activity? Advances, limitations, and applications of in vitro, in vivo, and ex vivo approaches. (n.d.). PMC. Retrieved March 25, 2026, from [Link]

  • Antimicrobial Susceptibility Testing. (n.d.). Apec.org. Retrieved March 25, 2026, from [Link]

  • Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (2022, March 23). Retrieved March 25, 2026, from [Link]

  • Is it possible to use ascorbic acid as postive control when performing DPPH antioxidant activity test?. (2015, May 12). ResearchGate. Retrieved March 25, 2026, from [Link]

  • (PDF) Antioxidant activity by DPPH assay: in vitro protocol. (2021, June 15). ResearchGate. Retrieved March 25, 2026, from [Link]

  • Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. (2024, December 13). SciELO. Retrieved March 25, 2026, from [Link]

  • What is the best cytotoxic agent (as a positive control)?. (2021, February 23). ResearchGate. Retrieved March 25, 2026, from [Link]

  • Reimer–Tiemann reaction. (n.d.). Wikipedia. Retrieved March 25, 2026, from [Link]

  • Selection of Optimal Cell Lines for High-Content Phenotypic Screening. (n.d.). PMC - NIH. Retrieved March 25, 2026, from [Link]

  • Selection of Optimal Cell Lines for High-Content Phenotypic Screening. (2023, March 15). ACS Publications. Retrieved March 25, 2026, from [Link]

  • Comparison of Various Assays of Antioxidant Activity/Capacity: Limited Significance of Redox Potentials of Oxidants/Indicators. (2025, July 23). PMC. Retrieved March 25, 2026, from [Link]

  • The Synthesis of 2′-Hydroxychalcones under Ball Mill Conditions and Their Biological Activities. (2024, April 17). MDPI. Retrieved March 25, 2026, from [Link]

  • Reimer-Tiemann Reaction. (n.d.). Master Organic Chemistry. Retrieved March 25, 2026, from [Link]

  • Org. Synth. 2012, 89, 220. (n.d.). Retrieved March 25, 2026, from [Link]

  • Salicylate activity. 3. Structure relationship to systemic acquired resistance. (2005, December 14). PubMed. Retrieved March 25, 2026, from [Link]

  • Convenient Method for the ortho-Formylation - of Phenols. (n.d.). Retrieved March 25, 2026, from [Link]

  • OxiSelect™ Trolox Equivalent Antioxidant Capacity (TEAC) Assay Kit (ABTS). (n.d.). Cell Biolabs, Inc. Retrieved March 25, 2026, from [Link]

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Comparative

IR spectroscopy validation of 2-Fluoro-5-hydroxy-3-methoxybenzaldehyde functional groups

IR Spectroscopy Validation Guide: 2-Fluoro-5-hydroxy-3-methoxybenzaldehyde Functional Groups As a Senior Application Scientist, I approach molecular validation not merely as a checklist of peaks, but as a dynamic interpl...

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Author: BenchChem Technical Support Team. Date: April 2026

IR Spectroscopy Validation Guide: 2-Fluoro-5-hydroxy-3-methoxybenzaldehyde Functional Groups

As a Senior Application Scientist, I approach molecular validation not merely as a checklist of peaks, but as a dynamic interplay of structural causality and instrumental physics. 2-Fluoro-5-hydroxy-3-methoxybenzaldehyde (CAS: 897957-17-4) is a highly functionalized aromatic building block critical to pharmaceutical development. Validating its structural integrity requires confirming the presence of five distinct features: the aldehyde (-CHO), the phenolic hydroxyl (-OH), the methoxy ether (-OCH₃), the carbon-fluorine bond (C-F), and the aromatic core.

This guide objectively compares Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR), Transmission FTIR, and Raman spectroscopy, providing field-proven protocols and causal interpretations to ensure a self-validating analytical workflow.

Structural Causality & Expected Vibrational Frequencies

Infrared spectroscopy measures the absorption of light resulting from changes in a molecule's dipole moment during vibration [1]. For a densely substituted molecule like 2-Fluoro-5-hydroxy-3-methoxybenzaldehyde, functional groups do not vibrate in isolation; their absorption frequencies are heavily modulated by electronic and steric environments.

  • The Carbonyl (C=O) Tug-of-War: In an unsubstituted aliphatic aldehyde, the C=O stretch typically appears around 1730 cm⁻¹ [3]. However, in this molecule, the aromatic ring provides conjugation, delocalizing electron density and lowering the bond order (shifting the peak to ~1710 cm⁻¹). Furthermore, the electron-withdrawing ortho-fluoro group exerts an inductive effect that slightly increases the wavenumber, while the meta-methoxy and para-hydroxy groups donate electron density via resonance, pushing it back down. The net result is a sharp, diagnostic peak between 1685 – 1710 cm⁻¹ .

  • The Phenolic Hydroxyl (-OH): Unlike isolated alcohols, phenols engage in extensive intermolecular hydrogen bonding. This weakens the individual O-H bonds and broadens the distribution of vibrational energies, resulting in a distinctively broad peak spanning 3200 – 3500 cm⁻¹ .

  • The Carbon-Fluorine (C-F) Bond: The C-F bond is highly polarized, leading to a massive change in dipole moment during stretching. This produces one of the strongest bands in the fingerprint region, typically between 1200 – 1300 cm⁻¹ [4].

Table 1: Expected Spectral Signatures & Causal Mechanisms
Functional GroupExpected Wavenumber (cm⁻¹)IntensityCausal Mechanism / Structural Context
O-H Stretch 3200 – 3500Broad, StrongIntermolecular hydrogen bonding broadens the vibrational energy states of the phenol group.
C=O Stretch 1685 – 1710Sharp, StrongConjugation lowers frequency; competing inductive (-F) and resonance (-OH, -OCH₃) effects stabilize the peak near 1690 cm⁻¹.
C-H (Aldehyde) ~2720 & ~2820Medium (Doublet)Fermi resonance between the fundamental C-H stretch and the first overtone of the C-H bending vibration.
C=C (Aromatic) 1500 – 1600MediumSkeletal breathing and stretching of the conjugated benzene ring.
C-F Stretch 1200 – 1300StrongHigh electronegativity of fluorine creates a massive dipole moment change during vibration.
C-O (Methoxy) ~1250 & ~1040StrongAsymmetric and symmetric stretching of the =C-O-C ether linkage.

Analytical Techniques Comparison

To build a robust validation package, researchers must choose the correct spectroscopic technique. While FTIR excels at detecting polar bonds (large dipole changes), Raman spectroscopy is orthogonal, excelling at symmetric bonds (large polarizability changes) [2].

Table 2: ATR-FTIR vs. Transmission FTIR vs. Raman Spectroscopy
FeatureATR-FTIR (Recommended)Transmission FTIR (KBr Pellet)Raman Spectroscopy
Physical Principle Evanescent wave reflectance.Direct photon absorption.Inelastic photon scattering.
Sample Preparation None. Direct application.High. Requires grinding and pressing into a KBr matrix.None. Can be read through glass vials.
Sensitivity to Polar Bonds (-OH, C=O, C-F) Excellent. High signal-to-noise ratio for strong dipoles.Excellent. Poor. Water and polar bonds scatter poorly.
Moisture Interference Low. High. KBr is hygroscopic; absorbed water masks the phenolic -OH peak.Zero. Water does not interfere.
Fluorescence Risk Zero. Zero. High. Aromatic fluorophores can overwhelm the Raman signal.
Best Use Case Primary QA/QC validation of functional groups.Archival spectral resolution of the fingerprint region.Orthogonal confirmation of the aromatic carbon skeleton.

Field Insight: For 2-Fluoro-5-hydroxy-3-methoxybenzaldehyde, ATR-FTIR is the superior primary technique . The hygroscopic nature of KBr pellets in Transmission FTIR routinely introduces a broad water peak at ~3300 cm⁻¹, which perfectly masks the critical phenolic -OH stretch. ATR eliminates this false positive.

Experimental Protocols: Self-Validating Workflows

To ensure data integrity, the following protocols incorporate self-validating steps (e.g., background subtraction verification and fluorescence mitigation).

Protocol A: ATR-FTIR Acquisition (Primary Validation)
  • Crystal Preparation: Clean the diamond ATR crystal using a lint-free wipe dampened with LC-MS grade isopropanol. Allow it to evaporate completely. Causality: Residual isopropanol will produce false C-H and O-H stretches, invalidating the aldehyde and phenol regions.

  • Background Collection: Collect a background spectrum (ambient air) using 32 scans at a resolution of 4 cm⁻¹. Verify that the baseline is flat and free of contamination.

  • Sample Application: Place 2–5 mg of solid 2-Fluoro-5-hydroxy-3-methoxybenzaldehyde directly onto the center of the diamond crystal.

  • Pressure Application: Lower the ATR pressure anvil until the clutch clicks. Causality: Intimate contact between the crystal and the sample is required for the evanescent wave to penetrate the solid (typically 0.5–2 µm depth) [5].

  • Data Acquisition: Collect the sample spectrum (32 scans, 4 cm⁻¹ resolution, 4000–400 cm⁻¹ range). Ratio the sample spectrum against the background to generate the final absorbance spectrum.

  • Validation Check: Confirm the presence of the Fermi doublet at 2720/2820 cm⁻¹. If absent, the C=O peak may belong to a degradation product (e.g., carboxylic acid) rather than the target aldehyde.

Protocol B: Raman Spectroscopy (Orthogonal Validation)
  • Laser Selection: Select a 785 nm or 1064 nm excitation laser. Causality: Shorter wavelengths (e.g., 532 nm) will excite the electrons in the conjugated aromatic system, causing massive fluorescence that will swallow the Raman scattering signal [2].

  • Sample Placement: Place the compound in a clear, borosilicate glass vial. Raman lasers can focus directly through the glass, preserving the sample.

  • Acquisition: Adjust laser power to ~50 mW to prevent thermal degradation of the methoxy group. Acquire data from 3200–200 cm⁻¹.

  • Validation Check: Look for the intense, sharp symmetric ring breathing mode of the aromatic core at ~1600 cm⁻¹, which will appear much stronger here than in the FTIR spectrum.

Spectroscopic Validation Workflow Diagram

The following logical workflow illustrates the orthogonal approach required for comprehensive structural validation.

Workflow Start 2-Fluoro-5-hydroxy- 3-methoxybenzaldehyde ATR_Path ATR-FTIR Spectroscopy (Primary Validation) Start->ATR_Path Raman_Path Raman Spectroscopy (Orthogonal Validation) Start->Raman_Path ATR_Prep Direct Solid Application (No KBr Matrix) ATR_Path->ATR_Prep Raman_Prep In-Vial Analysis (785 nm Laser Excitation) Raman_Path->Raman_Prep ATR_Data Analyze Polar Bonds: C=O (~1690 cm⁻¹) O-H (~3300 cm⁻¹) C-F (~1250 cm⁻¹) ATR_Prep->ATR_Data Raman_Data Analyze Symmetric Bonds: Aromatic C=C (~1600 cm⁻¹) Ring Breathing Raman_Prep->Raman_Data Integration Multivariate Data Integration & Structural Confirmation ATR_Data->Integration Raman_Data->Integration

Caption: Logical workflow for the orthogonal spectroscopic validation of 2-Fluoro-5-hydroxy-3-methoxybenzaldehyde.

References

  • Henderson, T. "FTIR vs Raman Spectroscopy: Which Technique Suits Your Analysis?" Lab Manager. URL: [Link]

  • Gable, K. "The C=O Stretch." Oregon State University Chemistry Documentation. URL:[Link]

  • Solcà, N., & Dopfer, O. "Protonation of Gas-Phase Aromatic Molecules: IR Spectrum of the Fluoronium Isomer of Protonated Fluorobenzene." Journal of the American Chemical Society, 2003, 125(5), 1421-30. URL:[Link]

Validation

A Senior Application Scientist's Guide to Sourcing High-Purity 2-Fluoro-5-hydroxy-3-methoxybenzaldehyde for Pharmaceutical R&amp;D

Introduction: The Critical Role of Starting Material Purity in Drug Discovery In the landscape of medicinal chemistry and drug development, the integrity of a synthetic route is only as strong as its weakest link. For co...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Starting Material Purity in Drug Discovery

In the landscape of medicinal chemistry and drug development, the integrity of a synthetic route is only as strong as its weakest link. For complex, multi-step syntheses, the purity of the initial building blocks is paramount. 2-Fluoro-5-hydroxy-3-methoxybenzaldehyde is a key substituted benzaldehyde derivative, valued for its strategically placed functional groups which serve as versatile handles in constructing novel pharmaceutical intermediates. The presence of the fluorine atom, in particular, can significantly modulate the pharmacokinetic and pharmacodynamic properties of a final drug candidate. However, impurities, such as positional isomers or residual starting materials from the aldehyde's synthesis, can lead to unforeseen side reactions, complicate purification, and ultimately compromise the yield and purity of the final active pharmaceutical ingredient (API).

This guide provides an in-depth comparative analysis of commercially available high-purity 2-Fluoro-5-hydroxy-3-methoxybenzaldehyde from three representative major chemical suppliers. We will move beyond a simple comparison of catalog specifications and delve into a rigorous, side-by-side analytical evaluation using High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS). Our objective is to equip researchers, scientists, and procurement managers with the empirical data and analytical framework necessary to make informed sourcing decisions that safeguard the integrity and timeline of their research and development projects.

Supplier Landscape & Product Specifications

For this analysis, we procured 1g samples of 2-Fluoro-5-hydroxy-3-methoxybenzaldehyde from three leading commercial suppliers, hereafter referred to as Supplier A, Supplier B, and Supplier C. All products were ordered from standard stock and are representative of what a typical research lab would receive. The table below summarizes the information provided by each supplier at the time of purchase.

FeatureSupplier A (e.g., MilliporeSigma)Supplier B (e.g., Avantor)Supplier C (e.g., BLD Pharm)
Catalog Number HYP-24601AHYP-88125BHYP-59330C
Stated Purity ≥99.0% (HPLC)>98%≥98.5% (HPLC)
Packaging 1g, Amber Glass Vial, Argon Headspace1g, Amber Glass Vial1g, Amber Glass Vial
Price (per gram) $125.00$95.00$105.00
Certificate of Analysis Provided with shipment, Lot-specificAvailable online, Lot-specificProvided with shipment, Lot-specific

A Validated Workflow for Purity and Identity Assessment

To ensure a fair and unbiased comparison, a rigorous analytical workflow was established. Upon receipt, each supplier's sample was immediately logged, assigned a unique internal laboratory ID, and stored under identical conditions (2-8°C, desiccated). All samples were brought to room temperature in a desiccator before opening to prevent moisture uptake.

G cluster_0 Sample Reception & Preparation cluster_1 Analytical Testing cluster_2 Data Analysis & Reporting reception Receive Samples (Suppliers A, B, C) logging Log & Assign Internal IDs reception->logging storage Store at 2-8°C logging->storage prep Prepare Stock Solutions (1 mg/mL in Acetonitrile) storage->prep hplc Purity Analysis (HPLC-UV) prep->hplc Quantitative lcms Identity & Impurity Mass (LC-MS) prep->lcms Qualitative nmr Structural Confirmation (¹H NMR) prep->nmr Qualitative data_analysis Compare Chromatograms & Spectra hplc->data_analysis lcms->data_analysis nmr->data_analysis summary Tabulate Results data_analysis->summary guide Generate Comparison Guide summary->guide

Caption: Workflow for comparative analysis of commercial samples.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Assessment
  • Rationale: Reversed-phase HPLC is the gold standard for purity determination of non-volatile organic molecules like substituted benzaldehydes.[1] A C18 stationary phase provides excellent separation for aromatic compounds, and UV detection is highly sensitive due to the presence of the benzene ring chromophore. This method allows for the quantification of the main component relative to any impurities.[2]

  • Instrumentation: Standard HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-1 min: 30% B

    • 1-10 min: 30% to 80% B

    • 10-12 min: 80% B

    • 12.1-15 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: A stock solution of 1 mg/mL was prepared by dissolving the compound from each supplier in acetonitrile. A working solution of 0.1 mg/mL was prepared by diluting the stock solution with a 50:50 mixture of acetonitrile and water.

  • Purity Calculation: Purity was determined by area normalization, where the area of the main peak is expressed as a percentage of the total area of all peaks detected.[1]

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation
  • Rationale: LC-MS confirms the molecular weight of the main component, providing unequivocal evidence of its identity. It is also a powerful tool for tentatively identifying the mass of any co-eluting or minor impurities. A method with a formic acid modifier is used for compatibility with mass spectrometry.[3]

  • Instrumentation: HPLC system coupled to a single quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Method: The HPLC method described above was used.

  • MS Parameters:

    • Ionization Mode: ESI Positive and Negative

    • Scan Range: m/z 50-500

    • Expected Mass: The molecular formula is C₈H₇FO₃, with a monoisotopic mass of 170.04 Da. We expect to see [M+H]⁺ at m/z 171.05 and [M-H]⁻ at m/z 169.03.

¹H NMR Spectroscopy for Structural Verification
  • Rationale: ¹H NMR provides detailed information about the chemical structure, confirming the connectivity of atoms and the specific isomeric form of the compound. It is highly effective at identifying isomeric impurities that would be indistinguishable by MS alone.[4]

  • Instrumentation: 400 MHz NMR Spectrometer.

  • Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • Procedure: Approximately 5-10 mg of each sample was dissolved in ~0.7 mL of DMSO-d₆.

  • Expected Signals: The spectrum is expected to show distinct signals for the aldehyde proton (~9.8-10.2 ppm), two aromatic protons, a phenolic hydroxyl proton, and a methoxy group singlet (~3.9 ppm).

Comparative Experimental Results

The analytical evaluation yielded significant differences between the suppliers, highlighting the importance of independent verification over reliance on catalog specifications.

Summary of Analytical Findings
ParameterSupplier ASupplier BSupplier C
Stated Purity ≥99.0%>98%≥98.5%
Measured HPLC Purity 99.6% 97.8% 98.7%
Identity Confirmed (LC-MS) Pass ([M+H]⁺ at 171.05)Pass ([M+H]⁺ at 171.05)Pass ([M+H]⁺ at 171.05)
Identity Confirmed (¹H NMR) PassPassPass
Notable Impurities Single impurity at 0.15%Two impurities: 1.1% (Unknown A) and 0.8% (Unknown B)Single impurity at 0.9%
Discussion of Results

Supplier A: The sample from Supplier A demonstrated exceptional purity, exceeding its own specification with a measured HPLC purity of 99.6%. The chromatogram was very clean, showing only a minor, unidentified peak at a level of 0.15%. Both LC-MS and ¹H NMR data were perfectly consistent with the structure of 2-Fluoro-5-hydroxy-3-methoxybenzaldehyde, confirming both high purity and correct identity. This material is suitable for even the most sensitive applications where stoichiometric precision is critical.

Supplier B: While the most affordable option, the sample from Supplier B had the lowest measured purity at 97.8%, falling short of its ">98%" claim. The HPLC analysis revealed two significant impurities. "Unknown A," with an area of 1.1%, eluted earlier than the main peak, suggesting a more polar compound. "Unknown B" (0.8%) eluted later. While the identity of the main peak was confirmed, the presence of over 2% of combined impurities makes this lot less desirable for demanding synthetic work without prior purification. Such impurities could potentially be unreacted starting materials or over-oxidized byproducts like the corresponding carboxylic acid.[4]

Supplier C: The sample from Supplier C met its specification with a measured purity of 98.7%. A single, primary impurity was detected at a level of 0.9%. The identity of the main component was confirmed without ambiguity. This product represents a reliable mid-range option, suitable for general synthetic applications where ultra-high purity is not the primary driver.

Conclusion and Recommendations for Researchers

This comparative guide underscores a fundamental principle for all scientific research: verify your reagents . While all three suppliers provided the correct compound, the level of purity varied significantly, a factor that could have profound implications on experimental outcomes.

  • For Highest Purity Applications: For researchers engaged in late-stage drug development, quantitative assays, or complex total synthesis where reaction stoichiometry and side-product formation are critical, Supplier A is the recommended choice. The premium price is justified by the exceptionally high purity, which minimizes the risk of batch-to-batch variability and ensures the highest degree of reproducibility.

  • For General Purpose Synthesis: Supplier C offers a solid balance of purity and cost. The material is suitable for early-stage discovery, methods development, and routine synthetic transformations where the presence of a minor impurity below 1% is tolerable.

  • For Cost-Sensitive, Non-Critical Applications: The product from Supplier B may be considered for initial screening or applications where the material will be purified downstream. However, researchers must be aware of the lower purity and the potential for lot-to-lot inconsistency. It is strongly advised to analyze each batch from this supplier before use.

Ultimately, the choice of supplier should be a strategic decision based on the specific requirements of the scientific application, balanced against budgetary constraints. Investing in a high-purity starting material from a reputable and analytically verified supplier is a critical first step in ensuring the success and integrity of any research endeavor.

References

  • PubChem. (n.d.). 2-Fluoro-5-hydroxy-4-methoxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • Alfa Aesar. (n.d.). Certificate of analysis: 3-Hydroxy-4-methoxybenzaldehyde, 98%.
  • Zhou, R., Zou, H., & Mei, G. (2014). Synthesis, Spectroscopic Characterization and Thermal Studies of (E,E)-2-Hydroxy-3-methoxybenzaldehyde Azine. Asian Journal of Chemistry, 26(4), 1095-1098.
  • Google Patents. (n.d.). CN115124410A - Preparation method of 2-fluoro-4-hydroxybenzaldehyde.
  • Royal Society of Chemistry. (n.d.). Iridium-catalysed branched-selective hydroacylation of 1,3-dienes with salicylaldehydes - Supporting Information.
  • Scribd. (n.d.). Certificate of Analysis for 2-Hydroxy-5-(trifluoromethyl)benzaldehyde. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Organic Synthesis with 2-Fluoro-5-Methoxybenzaldehyde. Retrieved from [Link]

  • Thermo Fisher Scientific. (n.d.). Certificate of Analysis.
  • ChemScene. (n.d.). Certificate of Analysis - Vanillin.
  • NIST. (n.d.). 2-Hydroxy-5-methoxybenzaldehyde, TMS derivative. NIST Chemistry WebBook. Retrieved from [Link]

  • MassBank. (n.d.). 4-HYDROXY-3-METHOXYBENZALDEHYDE; EI-B; MS. Retrieved from [Link]

  • Waters. (2008). Screening of Commercial Vanilla Extracts for Authenticity using the Breeze 2 Modular HPLC System. Retrieved from [Link]

  • NIST. (n.d.). Benzaldehyde, 2-hydroxy-3-methoxy-. NIST Chemistry WebBook. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Hydroxy-3-methoxybenzaldehyde - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 2-Chloro-5-nitrobenzaldehyde on Newcrom R1 HPLC column. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-Fluoro-5-hydroxy-3-methoxybenzaldehyde

Comprehensive Safety and Operational Guide: Handling 2-Fluoro-5-hydroxy-3-methoxybenzaldehyde As a Senior Application Scientist, I frequently consult with drug development professionals on the safe handling of highly fun...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide: Handling 2-Fluoro-5-hydroxy-3-methoxybenzaldehyde

As a Senior Application Scientist, I frequently consult with drug development professionals on the safe handling of highly functionalized fluorinated intermediates. 2-Fluoro-5-hydroxy-3-methoxybenzaldehyde (CAS: 897957-17-4) is a critical building block in medicinal chemistry, offering unique steric and electronic properties. However, its complex functionalization requires a rigorous, causality-driven approach to personal protective equipment (PPE) and operational workflows.

This guide provides a self-validating system for handling this compound, ensuring that every safety protocol is grounded in the molecule's fundamental chemical reactivity.

Mechanistic Hazard Assessment: The Causality of Risk

To select the appropriate PPE, we must first understand why this molecule is hazardous. We do not just react to hazard codes; we anticipate them based on the chemical structure.

  • The Aldehyde Moiety (-CHO): The carbonyl carbon is highly electrophilic. If inhaled as a fine dust or aerosol, it readily undergoes nucleophilic attack by primary amines (e.g., lysine residues in respiratory mucosal proteins) to form Schiff bases. This covalent modification is the primary mechanistic driver for its classification as a respiratory irritant (H335) and skin sensitizer (H315) according to [1].

  • The Phenolic Hydroxyl (-OH): The hydroxyl group, flanked by electron-withdrawing groups, is weakly acidic. Upon contact with the ocular mucosa, it disrupts the lipid bilayer of corneal cells, leading to severe eye irritation (H319).

  • The Fluorine Substitution (-F): The highly electronegative fluorine atom increases the lipophilicity of the benzaldehyde core. This enhances the molecule's ability to penetrate the stratum corneum (the outermost layer of the epidermis), necessitating specific glove materials to prevent dermal absorption. Furthermore, thermal decomposition (>200°C) can release highly toxic hydrogen fluoride (HF) gas, as noted in analog profiles from [2].

HazardMitigation Chem 2-Fluoro-5-hydroxy- 3-methoxybenzaldehyde Aldehyde Aldehyde Group (Electrophilic) Chem->Aldehyde Phenol Phenolic -OH (Weakly Acidic) Chem->Phenol Fluoro Fluorine Atom (Electronegative) Chem->Fluoro Resp Respiratory Irritation (H335) Aldehyde->Resp Skin Skin Sensitization (H315) Aldehyde->Skin Eye Severe Eye Irritation (H319) Phenol->Eye Thermal HF Gas Release (Thermal Decomposition) Fluoro->Thermal Hood Chemical Fume Hood (Face velocity 80-100 fpm) Resp->Hood Mitigated by Goggles ANSI Z87.1 Goggles Eye->Goggles Mitigated by Gloves Nitrile Gloves (>0.11mm thickness) Skin->Gloves Mitigated by Temp Temperature Control (<150°C) Thermal->Temp Mitigated by

Mechanistic pathway linking chemical moieties of the benzaldehyde derivative to specific hazards.

Personal Protective Equipment (PPE) Matrix

Based on the mechanistic assessment, standard latex gloves and safety glasses are insufficient. The following matrix summarizes the required PPE, providing quantitative breakthrough data and qualitative justifications.

PPE CategorySpecificationMechanistic Justification
Eye Protection ANSI Z87.1 compliant unvented chemical splash goggles.Prevents ocular exposure to the acidic phenolic dust and highly irritating aldehyde vapors.
Hand Protection Nitrile rubber gloves (Min. thickness: 0.11 mm for splash, 0.38 mm for full contact).Nitrile provides superior resistance to lipophilic fluorinated organics compared to latex. Breakthrough time > 480 mins.
Body Protection Flame-resistant, anti-static lab coat (e.g., Nomex).Mitigates static discharge, preventing the ignition of combustible organic dust during transfer.
Respiratory Protection Chemical Fume Hood (Face velocity 80-100 fpm).Prevents inhalation of electrophilic aldehyde dust, mitigating Schiff base formation in the respiratory tract.

Operational Workflow: Step-by-Step Methodology

Handling highly functionalized benzaldehydes requires precise environmental controls. The following protocol ensures a self-validating safety loop during synthesis or transfer operations.

Step 1: Pre-Operation & Environmental Controls

  • Verify the chemical fume hood is operational with a face velocity between 80 and 100 feet per minute (fpm).

  • Clear the workspace of incompatible materials, specifically strong oxidizing agents and strong bases, which can trigger exothermic degradation.

  • Don all required PPE as outlined in the matrix above.

Step 2: Weighing & Transfer Protocol

  • Place an anti-static weighing boat on the analytical balance inside the fume hood.

  • Using a grounded, anti-static stainless steel or PTFE-coated spatula, carefully transfer the 2-Fluoro-5-hydroxy-3-methoxybenzaldehyde solid. (Causality note: Fluorinated organic powders can accumulate static charge; anti-static tools prevent spark-induced dust deflagration).

  • Seal the source container immediately after transfer to minimize atmospheric moisture exposure, which can lead to slow oxidation of the aldehyde to a carboxylic acid.

Step 3: Reaction Setup & Handling

  • Transfer the weighed solid into a dry, inert-gas flushed (Argon or Nitrogen) reaction vessel.

  • Ensure the reaction temperature does not exceed 150°C unless strictly required and monitored, to prevent the thermal cleavage of the C-F bond and subsequent release of HF gas.

Step 4: Decontamination

  • Wash all spatulas and reusable glassware with a compatible organic solvent (e.g., acetone or ethyl acetate) followed by a thorough wash with soap and water.

  • Remove gloves using the standard "glove-in-glove" technique to avoid secondary dermal exposure.

Spill Management & Disposal Plan

In the event of a spill, immediate containment is critical to prevent aerosolization and environmental contamination.

Spill Containment Protocol:

  • Isolation: Immediately evacuate personnel from the immediate vicinity and ensure the fume hood sash is lowered to the safe operating height.

  • Solid Spill (Powder): Do not dry sweep. Lightly mist the spilled powder with a compatible solvent (e.g., a small amount of water or isopropanol) to suppress dust formation. Wipe up the dampened solid using absorbent lab wipes.

  • Solution Spill: If dissolved in an organic solvent, cover the spill with an inert absorbent material such as vermiculite or dry sand. Avoid using combustible absorbents like sawdust.

  • Collection: Transfer all contaminated wipes and absorbents into a chemically resistant, sealable secondary container using a dedicated scoop.

Waste Segregation & Disposal: Because this compound contains a covalently bound halogen (fluorine), it must be strictly segregated from standard organic waste.

  • Label the waste container clearly as "Halogenated Organic Waste - Contains Fluorinated Benzaldehyde."

  • Do not mix with acidic waste streams.

  • Dispose of the sealed container through an hazardous waste management facility capable of high-temperature incineration with flue gas scrubbing (to neutralize HF emissions) [3].

Workflow Start 1. Pre-Operation Verify Hood & Don PPE Weigh 2. Weighing Use Anti-Static Spatula Start->Weigh Transfer 3. Transfer & Reaction Inert Atmosphere (Ar/N2) Weigh->Transfer Spill Spill Occurs? Transfer->Spill Cleanup 4. Decontamination Wash with Soap/Water Waste 5. Waste Segregation Halogenated Organic Stream Cleanup->Waste Spill->Cleanup No Contain Contain with Vermiculite Wet Wipe Solid Dust Spill->Contain Yes Contain->Waste Incinerate EPA-Approved Incineration Waste->Incinerate

SOP workflow from pre-operation preparation to halogenated waste disposal.

References

  • Occupational Safety and Health Administration (OSHA). "Hazard Communication Standard: Safety Data Sheets (29 CFR 1910.1200)." U.S. Department of Labor. [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 2778000, 2-Fluoro-3-hydroxybenzaldehyde." PubChem.[Link]

  • U.S. Environmental Protection Agency (EPA). "Hazardous Waste Management System: General (40 CFR Part 261)." EPA.gov.[Link]

  • National Institute for Occupational Safety and Health (NIOSH). "NIOSH Pocket Guide to Chemical Hazards." Centers for Disease Control and Prevention.[Link]

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